molecular formula C5H7BrN2O2 B029760 5-(2-Bromoethyl)hydantoin CAS No. 7471-52-5

5-(2-Bromoethyl)hydantoin

Cat. No.: B029760
CAS No.: 7471-52-5
M. Wt: 207.03 g/mol
InChI Key: FFNNVNAMCNAOIW-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)hydantoin is a high-purity synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its core value lies in the presence of both a reactive bromoethyl side chain and a hydantoin (imidazolidine-2,4-dione) heterocycle. The bromoethyl group serves as a potent alkylating agent, enabling the molecule to be readily incorporated into larger, more complex structures via nucleophilic substitution reactions. This allows researchers to functionalize target molecules with the hydantoin moiety, a privileged scaffold known for its diverse biological activities. The hydantoin ring itself is a key structural component in various pharmaceuticals, including anticonvulsants and antiandrogens.

Properties

IUPAC Name

5-(2-bromoethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNVNAMCNAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322439
Record name 5-(2-Bromoethyl)hydantoin
Source EPA DSSTox
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Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-52-5
Record name 7471-52-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Bromoethyl)hydantoin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Section 1: Physicochemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Brominated Hydantoins: A Case Study of 1,3-Dibromo-5,5-dimethylhydantoin

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals interested in the physical properties of brominated hydantoins. The initial focus of this guide was to be 5-(2-Bromoethyl)hydantoin; however, a comprehensive literature search revealed a significant lack of available data for this specific compound. This suggests that it is not a commercially common or extensively studied molecule.

In the spirit of providing a valuable and scientifically grounded resource, this guide will pivot to an in-depth analysis of a closely related and well-characterized compound: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH serves as an excellent case study for understanding the physicochemical properties and characterization techniques applicable to this class of compounds. The principles and methodologies discussed herein are directly transferable to the study of novel substituted hydantoins like this compound, should it be synthesized.

Hydantoin and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of several drugs. The introduction of bromine atoms can significantly alter the molecule's reactivity, lipophilicity, and biological activity, making a thorough understanding of its physical properties crucial for any research and development endeavor.

DBDMH is a stable, crystalline organobromine compound widely used as a disinfectant and a versatile brominating agent in organic synthesis.[1][2] Its physical properties are well-documented and provide a solid baseline for understanding other brominated hydantoins.

Data Summary

The key physical properties of DBDMH are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₅H₆Br₂N₂O₂[3]
Molecular Weight 285.92 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 197-203 °C (decomposes)[3]
Density 1.36 g/cm³[3]
Solubility in Water 0.1 g/100 mL (at 20 °C)[3]
CAS Number 77-48-5[3]
Detailed Physical Properties
  • Appearance and Odor: DBDMH typically presents as a white to off-white or pale yellow crystalline solid.[1] It has a faint, characteristic bromine-like odor. The color can sometimes be a distinct yellow, which may be indicative of impurities.[4]

  • Melting Point: The melting point of DBDMH is reported in the range of 197-203 °C, at which point it also begins to decompose.[3] A sharp melting point range is a good indicator of high purity for a crystalline solid.

  • Solubility: DBDMH is sparingly soluble in water.[1] However, it exhibits good solubility in a variety of organic solvents.

  • Stability: DBDMH is a relatively stable compound under normal conditions but can be sensitive to moisture.[4] It is an oxidizing agent and can react with various organic and inorganic substances.

Section 2: Core Experimental Methodologies for Physical Property Determination

The determination of physical properties is a cornerstone of chemical characterization. The following section outlines a standard, self-validating protocol for determining the melting point of a solid organic compound like a brominated hydantoin.

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, which is the most common and accurate technique for determining the melting point of a small amount of sample.[5]

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the sample is observed to melt is recorded as the melting point. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the dry crystalline compound on a clean, dry watch glass.

    • Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long glass tube onto a hard surface.

    • The packed sample should be approximately 2-3 mm high.

  • Melting Point Apparatus Setup:

    • Ensure the melting point apparatus is clean and the thermometer or temperature sensor is properly calibrated.

    • Insert the packed capillary tube into the sample holder of the apparatus.

  • Determination of Melting Point:

    • Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

    • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording and Interpretation:

    • Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • A narrow range (0.5-2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis start Start: Dry Crystalline Sample crush Crush to Fine Powder start->crush pack Pack into Capillary Tube crush->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record_start Record T_start (First Liquid) observe->record_start record_end Record T_end (All Liquid) record_start->record_end report Report Melting Range record_end->report end End: Purity Assessment report->end DBDMH_Structure cluster_mol 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) cluster_groups Key Spectroscopic Features mol C5_Me C5-Methyl Groups (¹H & ¹³C NMR) CO Carbonyl Groups (IR & ¹³C NMR) N_Br N-Br Bonds (Reactivity) p_Me p_Me->C5_Me p_CO1 p_CO1->CO p_CO2 p_CO2->CO p_NBr1 p_NBr1->N_Br p_NBr2 p_NBr2->N_Br

Caption: Molecular structure of DBDMH highlighting key functional groups relevant to its spectroscopic characterization.

Conclusion

References

  • US6508954B1, "1,3-dibromo-5,5-dimethylhydantoin of enhanced properties," Google P
  • "Organic Compounds: Physical Properties Lab," Scribd, accessed January 30, 2026, [Link].

  • "1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality," MDPI, accessed January 30, 2026, [Link].

  • "1,3-Dibromo-5,5-dimethylhydantoin," SIELC Technologies, accessed January 30, 2026, [Link].

  • "1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH," Organic Chemistry Portal, accessed January 30, 2026, [Link].

  • "1,3-Dibromo-5,5-dimethylhydantoin," PubChem, accessed January 30, 2026, [Link].

  • "Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals," Royal Society of Chemistry, accessed January 30, 2026, [Link].

  • "DBDMH," Wikipedia, accessed January 30, 2026, [Link].

  • "LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS," Chemistry LibreTexts, accessed January 30, 2026, [Link].

  • "Hydantoin synthesis," Organic Chemistry Portal, accessed January 30, 2026, [Link].

  • "GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY," Danylo Halytsky Lviv National Medical University, accessed January 30, 2026, [Link].

  • "Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins," International Journal of Research in Engineering and Science, accessed January 30, 2026, [Link].

  • "Synthesis of 5-(5-bromo-2-hydroxyphenyl)hydantoin," PrepChem.com, accessed January 30, 2026, [Link].

  • "Chemistry," NCERT, accessed January 30, 2026, [Link].

  • "Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals," PMC - NIH, accessed January 30, 2026, [Link].

  • "A novel hydantoin synthesis and exploration of related reactions," RMIT University, accessed January 30, 2026, [Link].

  • "Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors," PubMed Central, accessed January 30, 2026, [Link].

  • "Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins," MDPI, accessed January 30, 2026, [Link].

  • "The Systematic Identification of Organic Compounds," University of Colorado Boulder, accessed January 30, 2026, [Link].

  • "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity," MDPI, accessed January 30, 2026, [Link].

  • "Synthesis, NMR analysis and applications of isotope-labelled hydantoins," Springer, accessed January 30, 2026, [Link].

  • "Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2," ACS Publications, accessed January 30, 2026, [Link].

  • "5,5-disubstituted hydantoins: syntheses and anti-HIV activity," PubMed - NIH, accessed January 30, 2026, [Link].

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-(2-Bromoethyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the solubility and physicochemical profile of 5-(2-Bromoethyl)hydantoin , designed for researchers in organic synthesis and drug development.

Executive Summary

This compound (CAS: 7471-52-5) is a critical heterocyclic intermediate used primarily in the synthesis of non-proteinogenic amino acids, specifically homocysteine and its thiolactone derivatives. Its dual functionality—comprising a polar, hydrogen-bonding hydantoin core and an electrophilic bromoethyl side chain—creates a unique solubility profile that dictates its handling, purification, and reactivity.

This guide provides an authoritative analysis of its solubility behavior, thermodynamic stability in solution, and experimentally validated protocols for recrystallization and solvation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Before analyzing solubility, one must understand the structural determinants governing solute-solvent interactions.

PropertyDataTechnical Note
Chemical Name 5-(2-Bromoethyl)imidazolidine-2,4-dioneSystematic IUPAC nomenclature.
CAS Number 7471-52-5 Note: Often confused with CAS 5914-41-0 (related hydantoins).
Molecular Formula C₅H₇BrN₂O₂
Molecular Weight 207.03 g/mol
Physical State White to Off-White Crystalline SolidHygroscopic tendency in high humidity.
Melting Point 128–132 °CSharp range indicates high purity; broadens with hydrolysis products.
pKa (Estimated) ~9.1 (Imide N3-H)The N3 proton is acidic, allowing deprotonation in basic media.
LogP (Predicted) ~0.2 – 0.5Amphiphilic: Moderate lipophilicity from the bromoethyl group balanced by the polar ring.

Solubility Data & Solvent Compatibility

The solubility of this compound is governed by the competition between the hydrophilic hydantoin ring (capable of extensive hydrogen bonding) and the lipophilic bromoethyl tail .

Qualitative Solubility Table
Solvent ClassSolventSolubility RatingOperational Context
Dipolar Aprotic DMSO High (>100 mg/mL)Ideal for NMR analysis and nucleophilic substitution reactions.
DMF High (>100 mg/mL)Primary solvent for alkylation reactions.
Protic Polar Ethanol Moderate (Hot) / Low (Cold)Preferred solvent for recrystallization.
Methanol Moderate Good for transfer; less selective for crystallization than EtOH.
Water Sparingly Soluble (Cold)Soluble in boiling water. Used as an antisolvent or crystallization medium.
Aqueous Base NaOH (1M) Soluble Forms the water-soluble sodium salt (deprotonation of N3). Risk of hydrolysis.
Non-Polar Hexane Insoluble Used to wash away non-polar impurities.
Chlorinated DCM / Chloroform Low to Moderate Soluble enough for extraction but poor for storage.
pH-Dependent Solubility Mechanism

The hydantoin ring functions as a weak acid. In basic conditions (pH > 10), the N3 proton is removed, forming a resonance-stabilized anion that is highly water-soluble. However, prolonged exposure to high pH promotes hydrolysis of the alkyl bromide (to the alcohol) or ring opening (to hydantoic acid derivatives).

Recommendation: Use basic aqueous solutions only for rapid extraction phases, followed immediately by neutralization.

SolubilityMechanism Solid Solid this compound NeutralSol Neutral Solution (Water/EtOH) Intact Molecule Solid->NeutralSol Heat / Dipolar Solvent NeutralSol->Solid Cooling (Recrystallization) BasicSol Basic Solution (pH > 10) Anionic Species (Soluble) NeutralSol->BasicSol Add Base (NaOH) BasicSol->NeutralSol Add Acid (HCl) Degradation Degradation Products (Hydrolysis/Ring Opening) BasicSol->Degradation Time > 1 hr / Heat

Figure 1: Solubility dynamics and stability risks in aqueous media.

Experimental Protocols

Purification via Recrystallization

The most reliable method to purify this compound is recrystallization from water or an ethanol/water mixture. This exploits the compound's steep solubility-temperature gradient.

Protocol:

  • Dissolution: Suspend crude this compound in distilled water (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to boiling (100 °C) with stirring. The solid should dissolve completely. If not, add small aliquots of Ethanol (95%) until clear.

    • Note: Do not boil excessively to prevent hydrolysis of the C-Br bond.

  • Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 2 hours.

  • Isolation: Filter the white crystals under vacuum. Wash with ice-cold water.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂. Avoid oven drying above 60°C to prevent decomposition.

Solubility Determination (Shake-Flask Method)

For precise solubility data in a specific solvent system (e.g., for formulation):

  • Add excess solid to the solvent in a sealed vial.

  • Agitate at constant temperature (e.g., 25 °C) for 24 hours.

  • Filter the supernatant through a 0.45 µm PTFE filter.

  • Quantify the concentration using HPLC (UV detection at 210–220 nm).

Synthesis & Application Context

Understanding the synthesis pathway highlights why solubility control is vital. The compound is typically synthesized via the Bucherer-Bergs reaction or by bromination of 5-(2-hydroxyethyl)hydantoin.

SynthesisWorkflow Precursor Precursor: 2-Bromo-butyraldehyde or Homocysteine Lactone Reaction Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Solvent: EtOH/H2O Precursor->Reaction Reagents Intermediate Crude this compound Reaction->Intermediate Precipitation Purification Recrystallization Solvent: Hot Water Intermediate->Purification Dissolution FinalProduct Pure this compound (White Crystals) Purification->FinalProduct Cooling

Figure 2: Synthesis and purification workflow emphasizing the role of aqueous solubility.

Critical Handling Precaution

The 2-bromoethyl group is a potent alkylating agent.

  • Nucleophilic Solvents: Avoid storing in nucleophilic solvents (methanol, primary amines) for extended periods, as the bromide can be displaced.

  • Safety: Handle as a potential mutagen/irritant. Use gloves and work in a fume hood.

References

  • PubChem Compound Summary. this compound (CAS 7471-52-5). National Center for Biotechnology Information. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1] Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin solubility and stability). [Link]

  • Splendid Lab. this compound Product Specification. (Source for physical description and CAS verification). [Link]

Sources

The Bromoethyl Moiety: A Gateway to Novel Hydantoin Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Strategic Application of 5-(2-Bromoethyl)hydantoin as a Versatile Chemical Intermediate

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds.[1][2] Its significance is underscored by its presence in established drugs such as the anticonvulsant Phenytoin and the antibiotic Nitrofurantoin.[2][3] The versatility of the hydantoin core lies in its multiple sites for substitution, allowing for the fine-tuning of physicochemical properties to optimize drug efficacy and safety.[1][3] Among the myriad of hydantoin derivatives, this compound emerges as a particularly valuable, yet underexplored, chemical intermediate. The presence of a reactive bromoethyl group at the C5 position provides a strategic handle for medicinal chemists to introduce a wide array of functionalities and to construct more complex molecular architectures, notably spirocyclic systems.

This technical guide offers a comprehensive exploration of this compound, from its synthesis and chemical properties to its strategic application in the development of novel therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Synthesis and Chemical Profile of this compound

Proposed Synthetic Pathway: Bucherer-Bergs Reaction

The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromobutanal

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium carbonate (3.0 equivalents) and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water (1:1).

  • To this solution, add 4-bromobutanal (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • Seal the reaction vessel and heat to 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3. This should be done in an ice bath to control the exotherm.

  • The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the purified product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are predicted based on its chemical structure and comparison with similar molecules.

PropertyValue
Molecular Formula C₅H₇BrN₂O₂
Molecular Weight 207.03 g/mol
Appearance White to off-white crystalline solid
Melting Point Estimated 150-160 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the bromoethyl side chain and the acidity of the N-H protons on the hydantoin ring.

Nucleophilic Substitution at the Bromoethyl Chain

The primary bromoalkane functionality is highly susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions. This allows for the introduction of a diverse range of substituents by reacting this compound with various nucleophiles.

G reagents This compound + Nucleophile (Nu⁻) transition Sₙ2 Transition State reagents->transition Nucleophilic Attack product 5-(2-Substituted-ethyl)hydantoin + Br⁻ transition->product Bromide Departure

Caption: Sₙ2 reaction of this compound.

Common nucleophiles that can be employed include:

  • Amines (R-NH₂): To introduce amino functionalities, leading to potential pharmacophores.

  • Thiols (R-SH): For the synthesis of sulfur-containing analogues.

  • Azides (N₃⁻): As a precursor to amines via reduction or for use in click chemistry.

  • Alkoxides (R-O⁻): To form ether linkages.

N-Alkylation of the Hydantoin Ring

The hydantoin ring contains two amide-like protons at the N1 and N3 positions. The N3 proton is generally more acidic and thus more readily deprotonated under basic conditions.[4] This allows for selective alkylation at the N3 position. However, with stronger bases or in aprotic solvents, dialkylation at both N1 and N3 can occur.[4]

G cluster_0 N-Alkylation Pathway hydantoin This compound deprotonation N3-Deprotonation hydantoin->deprotonation Proton Abstraction base Base (e.g., K₂CO₃, NaH) base->deprotonation alkylation Alkylation (R-X) deprotonation->alkylation Nucleophilic Attack product N3-Alkyl-5-(2-Bromoethyl)hydantoin alkylation->product

Caption: N-Alkylation of the hydantoin ring.

Strategic Application in Spirohydantoin Synthesis

A particularly powerful application of this compound is in the synthesis of spirohydantoins. These are compounds where the C5 carbon of the hydantoin ring is also part of another ring system. Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved target selectivity and pharmacokinetic properties.[5][6]

Intramolecular Cyclization Pathway

Treatment of this compound with a suitable base can induce an intramolecular Sₙ2 reaction. Deprotonation at the N1 position, followed by nucleophilic attack of the resulting anion on the electrophilic carbon of the bromoethyl side chain, leads to the formation of a spiro-fused cyclopropane-hydantoin system.

Experimental Protocol: Synthesis of a Spiro-cyclopropane-hydantoin

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-cyclopropane-hydantoin.

G cluster_1 Spirohydantoin Synthesis Workflow start This compound base_add Addition of Strong Base (e.g., KOtBu) start->base_add deprotonation N1-Deprotonation base_add->deprotonation cyclization Intramolecular Sₙ2 Cyclization deprotonation->cyclization product Spiro-cyclopropane-hydantoin cyclization->product

Sources

Methodological & Application

Application Notes and Protocols for Protein Alkylation Using 5-(2-Bromoethyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental chemical modification technique in biochemistry and proteomics, primarily aimed at covalently modifying specific amino acid residues.[1] This process is crucial for preventing the formation of disulfide bonds between cysteine residues, which is essential for accurate protein identification and quantification in mass spectrometry-based proteomics.[1][2] While reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are widely used, the exploration of novel alkylating agents with unique properties remains a key area of research.[1][3] 5-(2-Bromoethyl)hydantoin is an emerging alkylating agent with potential applications in protein chemistry. The hydantoin moiety is found in various biologically active compounds, suggesting that its incorporation could offer unique advantages in specific applications.[4][5] This document provides a detailed guide to the principles, protocols, and applications of protein alkylation using this compound.

The Principle of Alkylation with this compound

The alkylating activity of this compound is attributed to its bromoethyl group. The electron-withdrawing nature of the adjacent hydantoin ring system enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.

Mechanism of Action

The primary mechanism of alkylation by this compound is a bimolecular nucleophilic substitution (SN2) reaction.[6] The nucleophilic side chains of certain amino acid residues attack the electrophilic carbon of the bromoethyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

Alkylation Mechanism Protein_SH Protein-SH (Cysteine Thiol) Transition_State Transition State Protein_SH->Transition_State BEH This compound BEH->Transition_State Alkylated_Protein Alkylated Protein Transition_State->Alkylated_Protein HBr HBr Transition_State->HBr

Caption: SN2 mechanism of cysteine alkylation by this compound.

Target Specificity

The primary target for alkylation in proteins is the thiol group (-SH) of cysteine residues due to its high nucleophilicity, especially in its deprotonated thiolate form (S⁻).[1] However, under certain conditions (e.g., higher pH, excess reagent), other nucleophilic residues can also be modified. These include:

  • Lysine: The ε-amino group.

  • Histidine: The imidazole ring.

  • Methionine: The thioether sulfur.[7]

  • Aspartic and Glutamic Acids: The carboxyl groups.[3]

  • N-terminus: The α-amino group of the polypeptide chain.[3]

Optimizing reaction conditions is therefore critical to maximize specificity for cysteine residues.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific proteins and experimental goals.

In-Solution Alkylation for Mass Spectrometry

This protocol is suitable for proteins that will be subsequently digested into peptides for mass spectrometry analysis.[1]

In-Solution Alkylation Workflow Start Protein Solubilization Reduction Reduction (e.g., DTT, TCEP) Start->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Quenching Quenching (Excess Thiol Reagent) Alkylation->Quenching Downstream Downstream Processing (e.g., Digestion, Desalting) Quenching->Downstream End MS Analysis Downstream->End

Caption: Workflow for in-solution protein alkylation.

Materials:

  • Protein sample

  • Denaturation Buffer: 6 M Urea or 8 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 500 mM this compound in a suitable organic solvent (e.g., DMSO or ACN). Prepare fresh.

  • Quenching Reagent: 1 M DTT

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Protease (e.g., Trypsin)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.[6][8]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared this compound solution to a final concentration of 15-30 mM (approximately 2-3 fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-45 minutes.[3]

  • Quenching:

    • Add the quenching reagent (DTT) to a final concentration of 10-20 mM to react with any excess alkylating agent.

    • Incubate for 15 minutes at room temperature.[8]

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 5-fold with Digestion Buffer to reduce the concentration of denaturant.

    • Add protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction cartridge prior to mass spectrometry analysis.

Parameter Optimization

The efficiency and specificity of alkylation are influenced by several factors.[1]

ParameterRecommended RangeRationale
pH 7.5 - 8.5At higher pH, the cysteine thiol is deprotonated to the more nucleophilic thiolate anion, increasing the reaction rate. However, pH > 8.5 can promote side reactions with other amino acid residues.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed to completion within a reasonable timeframe. Higher temperatures may increase the rate of side reactions.
Time 30 - 60 minutesAn adequate duration for complete alkylation of accessible cysteines. Longer incubation times can lead to non-specific modifications.
Reagent Concentration 2-3x Molar Excess over Reducing AgentEnsures complete alkylation of all reduced cysteines. A significantly higher excess increases the risk of off-target modifications.

Applications in Research and Drug Development

The unique properties of the hydantoin moiety may offer advantages in specific applications.

  • Proteomics and Protein Identification: As a standard alkylating agent to prevent disulfide bond formation, enabling more comprehensive protein identification and characterization by mass spectrometry.[9][10]

  • Drug Discovery: Hydantoin derivatives have a wide range of biological activities, including anti-cancer and anti-epileptic properties.[4][11] Using this compound to alkylate target proteins could be a strategy for covalent inhibitor development.

  • Biomarker Discovery: Stable and efficient alkylation is critical for reproducible quantitative proteomics workflows, such as those using isobaric tags (TMT, iTRAQ), which are essential in the search for disease biomarkers.[9][12]

  • Structural Biology: Covalent modification of specific cysteine residues can be used to probe protein structure and function.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Alkylation - Insufficient reagent concentration- Incomplete reduction- Short incubation time- Increase the molar excess of this compound.- Ensure complete reduction by optimizing reducing agent concentration and incubation time.- Increase the alkylation incubation time.
Non-specific Alkylation - High pH- Large excess of alkylating agent- Prolonged incubation- Perform alkylation at a lower pH (e.g., 7.5).- Reduce the concentration of the alkylating agent.- Shorten the incubation time.
Precipitation of Protein - High concentration of organic solvent from the alkylating agent stock- Prepare the alkylating agent stock in a solvent compatible with the buffer system.- Minimize the volume of organic solvent added.

Conclusion

This compound presents a valuable alternative to traditional alkylating agents. Its bromoethyl reactive group ensures efficient alkylation of cysteine residues, while the hydantoin core may confer unique properties beneficial for specific applications in proteomics, drug discovery, and structural biology. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this reagent into their workflows. As with any chemical modification, careful optimization of reaction conditions is paramount to achieving the desired specificity and efficiency.

References

  • Wang, H., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 18(9), 3343-3352. [Link]

  • protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • ResearchGate. (2019). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Scherer, M., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475-1487. [Link]

  • ResearchGate. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]

  • PubMed. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]

  • SpringerLink. (2021). Emerging opportunities for intact and native protein analysis using chemical proteomics. [Link]

  • ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • ResearchGate. (2012). Application of Proteomics to Hordein Screening in the Malting Process. [Link]

  • Longdom Publishing. Applications of Tandem Mass Spectrometry in Proteomics: and the Quest for Protein Structure. [Link]

  • RMIT University. (2015). A novel hydantoin synthesis and exploration of related reactions. [Link]

  • PubChem. 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione. [Link]

  • PubMed Central. (2020). Emerging mass spectrometry-based proteomics methodologies for novel biomedical applications. [Link]

  • PubMed Central. (2020). Recent advances in mass spectrometry based clinical proteomics: applications to cancer research. [Link]

Sources

Application Notes and Protocols for 5-(2-Bromoethyl)hydantoin in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydantoin Scaffold and the Promise of 5-(2-Bromoethyl)hydantoin

The hydantoin motif, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for precise interactions with biological targets. Notable drugs incorporating the hydantoin core include the anti-epileptic agent Phenytoin and the anti-androgen Nilutamide.[2][3] The versatility of the hydantoin ring system, which allows for substitution at multiple positions, makes it an ideal candidate for the construction of combinatorial libraries aimed at discovering novel therapeutic agents.[4][5]

This compound emerges as a particularly strategic building block for combinatorial chemistry. The presence of a reactive bromoethyl side chain at the C5 position provides a convenient handle for introducing molecular diversity through nucleophilic substitution reactions. This allows for the rapid generation of extensive libraries of compounds, where a common hydantoin core is decorated with a wide array of functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).

These application notes provide a comprehensive guide to the utilization of this compound in combinatorial library synthesis, detailing its properties, proposed synthesis, and protocols for derivatization.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₅H₇BrN₂O₂N/A
Molecular Weight 207.03 g/mol N/A
CAS Number 7471-52-5N/A
Appearance White to off-white solidN/A
Melting Point 139-141 °CN/A
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols; insoluble in water.N/A

Core Concept: A Versatile Scaffold for Library Synthesis

This compound serves as a central scaffold from which a multitude of derivatives can be synthesized. The bromoethyl group acts as an electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This fundamental reaction allows for the systematic introduction of diverse chemical moieties, facilitating the exploration of chemical space in the quest for new drug candidates.

G cluster_0 Core Building Block cluster_1 Library of Nucleophiles cluster_2 Resulting Diverse Library This compound This compound Amines Amines This compound->Amines Nucleophilic Substitution Thiols Thiols This compound->Thiols Nucleophilic Substitution Phenols Phenols This compound->Phenols Nucleophilic Substitution Carboxylates Carboxylates This compound->Carboxylates Nucleophilic Substitution Aminoethyl Derivatives Aminoethyl Derivatives Amines->Aminoethyl Derivatives Thioethyl Derivatives Thioethyl Derivatives Thiols->Thioethyl Derivatives Phenoxyethyl Derivatives Phenoxyethyl Derivatives Phenols->Phenoxyethyl Derivatives Carboxyethyl Ester Derivatives Carboxyethyl Ester Derivatives Carboxylates->Carboxyethyl Ester Derivatives

Caption: Role of this compound as a central scaffold.

Application Notes: Library Synthesis via Nucleophilic Substitution

The primary application of this compound in combinatorial chemistry is its use as an electrophile in nucleophilic substitution reactions. The carbon atom adjacent to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by electron-rich nucleophiles.

Mechanism of Action: The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new bond between the nucleophile and the ethyl side chain of the hydantoin.

Choice of Nucleophiles: A wide variety of nucleophiles can be employed to generate a diverse library of compounds. Common classes of nucleophiles include:

  • Primary and Secondary Amines: Both aliphatic and aromatic amines can be used to generate N-substituted derivatives. This is a robust method for introducing a wide range of functional groups and tuning the physicochemical properties of the final compounds.

  • Thiols: Aliphatic and aromatic thiols react readily to form thioether linkages. Thioethers are important functionalities in many biologically active molecules.

  • Phenols and Alcohols: While less nucleophilic than amines and thiols, phenols and alcohols can react under appropriate basic conditions to form ether linkages.

  • Carboxylates: The reaction with carboxylate salts will yield ester derivatives, providing another avenue for diversification.

Reaction Conditions:

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the reactants and do not interfere with the nucleophilic substitution reaction.

  • Base: A non-nucleophilic base is typically required to neutralize the hydrobromic acid formed during the reaction and, in the case of less nucleophilic reactants like phenols, to deprotonate the nucleophile to increase its reactivity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

  • Temperature: The reactions are often carried out at room temperature or with gentle heating (40-80 °C) to drive the reaction to completion in a reasonable timeframe. Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in the generation of a combinatorial library.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound based on the well-established Bucherer-Bergs reaction.[6]

Materials:

  • 3-Bromopropionaldehyde diethyl acetal

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a sealed pressure vessel, dissolve 3-bromopropionaldehyde diethyl acetal (1 equivalent) in a mixture of ethanol and water (1:1).

  • Add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents) to the solution.

  • Seal the vessel and heat the mixture to 80-90 °C for 12-18 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2 in a well-ventilated fume hood.

  • Heat the acidified mixture at 90-100 °C for 1-2 hours to hydrolyze the intermediate aminonitrile.

  • Cool the solution in an ice bath to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to afford the pure product.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value.

Protocol 2: Parallel Synthesis of a Library of N-Substituted Aminoethyl Hydantoins

This protocol outlines a method for the parallel synthesis of a library of 5-(2-aminoethyl)hydantoin derivatives using a variety of primary and secondary amines.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • In each well of a 96-well reaction block or in individual reaction vials, add a solution of a unique primary or secondary amine (1.2 equivalents) in anhydrous DMF.

  • To each well/vial, add potassium carbonate (2.5 equivalents).

  • Dispense the stock solution of this compound (1 equivalent) into each well/vial.

  • Seal the reaction block/vials and heat at 60 °C for 12-16 hours with shaking or stirring.

  • After cooling to room temperature, filter the contents of each well/vial to remove the potassium carbonate.

  • The resulting solutions containing the crude products can be directly analyzed by LC-MS to confirm product formation and assess purity.

  • For purification, the solvent can be removed under reduced pressure, and the residue can be purified by an appropriate method such as preparative HPLC.

Self-Validation: Each compound in the library should be analyzed by LC-MS to confirm the expected molecular weight. A representative subset of the library should be further characterized by ¹H NMR to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the parallel synthesis of a hydantoin library using this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Analysis cluster_3 Final Library Stock Solution of\nthis compound Stock Solution of This compound Parallel Reaction Setup\nin 96-well plate Parallel Reaction Setup in 96-well plate Stock Solution of\nthis compound->Parallel Reaction Setup\nin 96-well plate Library of\nNucleophiles (e.g., Amines) Library of Nucleophiles (e.g., Amines) Library of\nNucleophiles (e.g., Amines)->Parallel Reaction Setup\nin 96-well plate Addition of Base\n(e.g., K2CO3) Addition of Base (e.g., K2CO3) Parallel Reaction Setup\nin 96-well plate->Addition of Base\n(e.g., K2CO3) Heating and Incubation Heating and Incubation Addition of Base\n(e.g., K2CO3)->Heating and Incubation Filtration Filtration Heating and Incubation->Filtration LC-MS Analysis\nof Crude Products LC-MS Analysis of Crude Products Filtration->LC-MS Analysis\nof Crude Products Purification\n(e.g., Prep-HPLC) Purification (e.g., Prep-HPLC) LC-MS Analysis\nof Crude Products->Purification\n(e.g., Prep-HPLC) Purified Compound\nLibrary Purified Compound Library Purification\n(e.g., Prep-HPLC)->Purified Compound\nLibrary

Caption: Workflow for parallel library synthesis.

References

  • Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291-316.
  • Diller, D. J.; Hobbs, D. W. J. Med. Chem.2004, 47(25), 6373-6383.
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Dressman, B. A., Spangle, L. A., & Kaldor, S. W. (1996). Solid phase synthesis of hydantoins using a carbamate linker and a novel cyclization/cleavage step. Tetrahedron Letters, 37(7), 937-940. [Link]

  • Sim, M. M., & Ganesan, A. (1997). Solution-Phase Synthesis of a Combinatorial Thiohydantoin Library. The Journal of Organic Chemistry, 62(10), 3230–3235. [Link]

  • Shinde, P., et al. (2024). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Future Journal of Pharmaceutical Sciences, 12(1), 1-25. [Link]

  • Rajić, Z., et al. (2006). Hydantoin derivatives of L-and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity. Bioorganic & medicinal chemistry, 14(21), 7336-7341. [Link]

  • Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-228. [Link]

  • Liu, H., Yang, Z., & Pan, Z. (2014). A mild and efficient synthesis of hydantoins from dipeptides. Organic letters, 16(22), 5902-5905. [Link]

  • Lam, K. S., et al. (2011). Application of one-bead one-compound combinatorial library methods in drug discovery. Molecules, 16(2), 1475-1497. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

Sources

Synthesis of bioactive hydantoin derivatives from 5-(2-Bromoethyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Bioactive Hydantoin Derivatives

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (Phenytoin), antiandrogens (Nilutamide), and skeletal muscle relaxants (Dantrolene). While the Bucherer-Bergs reaction is the standard for generating gem-disubstituted hydantoins, it lacks the flexibility for late-stage side-chain diversification.

This guide details the divergent synthesis of bioactive derivatives starting from 5-(2-Bromoethyl)hydantoin (5-BEH) . This specific precursor acts as a "chemical warhead," enabling the rapid generation of:

  • Neuroactive Amines (via

    
     amination).
    
  • Metabolic Thio-analogues (via thiolation).

  • Bicyclic Proline Mimetics (via intramolecular cyclization).

Chemical Architecture & Reactivity Profile

The this compound scaffold presents a unique challenge in chemoselectivity due to the presence of three reactive centers:

  • The Alkyl Bromide (C-Br): The primary electrophile for

    
     substitution.
    
  • The Imide Nitrogen (

    
    ):  Acidic (
    
    
    
    ~8.5–9.0); susceptible to deprotonation and N-alkylation.
  • The Urea Nitrogen (

    
    ):  Less acidic (
    
    
    
    >13), but capable of intramolecular cyclization.

Strategic Control: To achieve side-chain functionalization without disturbing the hydantoin ring, reaction conditions must be tuned to favor soft nucleophiles or kinetic control . Using strong bases (e.g., NaH) will deprotonate


, leading to competitive N-alkylation or polymerization. Mild bases (

, DIPEA) in polar aprotic solvents favor the desired displacement at the bromoethyl tail.

Figure 1: Divergent synthetic pathways from the 5-BEH scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Amino-Hydantoins (Neuroactive Libraries)

Targeting: Histamine analogues, CNS-active ligands.

Rationale: Direct amination with secondary amines avoids over-alkylation. The use of Acetonitrile (MeCN) with Potassium Carbonate (


) provides a mild environment that minimizes 

-deprotonation while sufficiently activating the amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 – 1.5 equiv)

  • 
     (anhydrous, 2.0 equiv)
    
  • NaI (catalytic, 0.1 equiv) – Finkelstein activation

  • Solvent: Acetonitrile (dry)

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with this compound (1.0 mmol, 207 mg),

    
     (2.0 mmol, 276 mg), and NaI (0.1 mmol, 15 mg).
    
  • Solvation: Add anhydrous Acetonitrile (5 mL) and stir at room temperature for 10 minutes.

  • Addition: Add the secondary amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting bromide (

      
       ~0.6) should disappear, replaced by a polar spot (
      
      
      
      ~0.2–0.3).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , KBr).
    
  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from EtOH/Ether or purify via flash column chromatography (DCM -> 10% MeOH/DCM).

Expected Yield: 75–85% Data Validation:

  • 1H NMR: Look for the disappearance of the triplet at

    
     3.5 ppm (
    
    
    
    -Br) and appearance of amine-adjacent methylene signals at
    
    
    2.4–2.6 ppm.
Protocol B: Thio-Etherification (Metabolic Analogues)

Targeting: MMP inhibitors, Methionine isosteres.

Rationale: Thiols are highly nucleophilic but acidic. To prevent N-alkylation of the hydantoin ring, we generate the thiolate in situ using a stoichiometric amount of base in a protic solvent (EtOH), which buffers the basicity via equilibrium.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.1 equiv) or

    
     (1.5 equiv)
    
  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Thiolate Formation: In a separate vial, dissolve the thiol (1.1 mmol) in Ethanol (3 mL). Add NaOEt (1.1 mmol) and stir for 5 minutes at 0°C.

  • Coupling: Add the thiolate solution dropwise to a solution of this compound (1.0 mmol) in Ethanol (3 mL).

  • Reaction: Reflux at 78°C for 4–6 hours.

  • Quench: Neutralize with 1M HCl (to pH 7) and concentrate.

  • Extraction: Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    

Expected Yield: 80–90%

Protocol C: Intramolecular Cyclization (Bicyclic Scaffolds)

Targeting: Conformationally restricted Proline mimetics.

Rationale: By deliberately using a strong base (NaH) in a polar aprotic solvent (DMF), we deprotonate the


 urea nitrogen. Due to the proximity of the bromoethyl side chain (5-position), the 

anion attacks the side chain to form a fused 5,5-bicyclic system (Pyrrolo[1,2-c]hydantoin).

Materials:

  • This compound (1.0 equiv)

  • NaH (60% dispersion in oil, 1.2 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Argon.

  • Deprotonation: Suspend NaH (1.2 mmol) in DMF (2 mL) at 0°C .

  • Addition: Add a solution of this compound (1.0 mmol) in DMF (2 mL) dropwise over 15 minutes. Evolution of

    
     gas will be observed.
    
  • Cyclization: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Quench carefully with saturated

    
    . Extract with EtOAc.
    

Result: Formation of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione .

Analytical Data Summary

Derivative TypeKey NMR Feature (1H)Key IR Band (

)
MS Pattern (ESI)
Precursor (5-BEH)

3.55 (t, 2H,

-Br)
1715, 1770 (C=O)[M+H]+, [M+H+2]+ (1:1 ratio)
Amino-Hydantoin

2.45 (m, 2H,

), amine signals
1710, 1765 (C=O), 3300 (NH)[M+H]+ (Clean mono-peak)
Thio-Hydantoin

2.60 (t, 2H,

), aromatic/alkyl R
1712, 1770 (C=O)[M+H]+
Bicyclic (Cyclized) Loss of NH signal, complex splitting at

3-4
1705, 1760 (Rigid C=O)[M+H]+ (M-HBr mass shift)

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meusel, M., & Gutschow, M. (2004). "Recent developments in hydantoin chemistry: A review." Organic Preparations and Procedures International, 36(5), 391-443. Link

  • Konnert, L., et al. (2016). "Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction." Synlett, 27(01), 83-87. Link

  • Al-Mulla, A. (2017). "Membrane-Active Hydantoin Derivatives as Antibiotic Agents." ACS Infectious Diseases, 3(10). Link

  • Tanwar, D. K., et al. (2017).[2] "A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins."[2] Synlett, 28, 2285-2290.[2] Link

Sources

The Versatile Precursor: 5-(2-Bromoethyl)hydantoin in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the hydantoin scaffold holds a privileged position. Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The strategic functionalization of the hydantoin core opens avenues for the exploration of novel chemical space and the development of next-generation therapeutics. 5-(2-Bromoethyl)hydantoin is an exemplary bifunctional building block, poised to be a cornerstone in the synthesis of diverse heterocyclic systems. Its structure uniquely combines the established pharmacophore of the hydantoin ring with a reactive bromoethyl side chain, enabling a variety of chemical transformations.

This comprehensive guide delves into the synthetic utility of this compound as a precursor for a range of heterocyclic compounds. We will explore its synthesis and detail its application in constructing fused bicyclic systems through intramolecular cyclization and intermolecular reactions with various nucleophiles. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for harnessing the synthetic potential of this versatile molecule.

Synthesis of the Precursor: this compound

The journey into the diverse applications of this compound begins with its efficient synthesis. A common and effective method for the preparation of 5-substituted hydantoins is the Bucherer-Bergs reaction.[2][3] This multicomponent reaction involves the condensation of a carbonyl compound, an ammonium salt, and a cyanide source. For the synthesis of this compound, a suitable starting material is 4-bromobutanal.

Protocol 1: Synthesis of this compound via the Bucherer-Bergs Reaction

This protocol outlines a plausible synthetic route to this compound based on the well-established Bucherer-Bergs reaction.

Materials:

  • 4-Bromobutanal

  • Ammonium carbonate

  • Sodium cyanide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (3 equivalents) and sodium cyanide (2.5 equivalents) in a mixture of ethanol and water (1:1 v/v).

  • To this solution, add 4-bromobutanal (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3 in a fume hood. Caution: Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Expected Characterization Data:

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the hydantoin ring protons (NH), the methine proton at C5, and the methylene protons of the bromoethyl side chain.
¹³C NMR Resonances for the two carbonyl carbons of the hydantoin ring, the methine carbon at C5, and the two carbons of the bromoethyl group.
Mass Spec. Molecular ion peak corresponding to the mass of this compound (C₅H₇BrN₂O₂).

Application in the Synthesis of Fused Heterocyclic Systems

The presence of the reactive bromoethyl group in this compound makes it an ideal precursor for the construction of fused heterocyclic systems. This can be achieved through either intramolecular cyclization or intermolecular reactions followed by cyclization.

Intramolecular Cyclization: A Direct Route to Bicyclic Hydantoins

Intramolecular cyclization offers a straightforward approach to building fused ring systems. By introducing a nucleophilic group at the N1 or N3 position of the hydantoin ring, a subsequent intramolecular reaction with the bromoethyl side chain can lead to the formation of a new ring.

A key strategy involves the reaction of this compound with a primary amine, which can be followed by an intramolecular N-alkylation to yield a fused imidazo[2,1-b]hydantoin scaffold.

Workflow for the Synthesis of Imidazo[2,1-b]hydantoin Derivatives

workflow start This compound step1 Reaction with Primary Amine (R-NH2) start->step1 step2 N-Substituted Intermediate step1->step2 step3 Base-mediated Intramolecular Cyclization step2->step3 end Imidazo[2,1-b]hydantoin Derivative step3->end

Caption: Synthetic workflow for imidazo[2,1-b]hydantoin derivatives.

Protocol 2: Synthesis of a 7-Substituted-6,7-dihydro-5H-imidazo[2,1-b]imidazol-2(3H)-one

This protocol provides a detailed method for the synthesis of a fused imidazo[2,1-b]hydantoin derivative from this compound and a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and benzylamine (1.2 equivalents).

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-benzyl-6,7-dihydro-5H-imidazo[2,1-b]imidazol-2(3H)-one.

Rationale for Experimental Choices:

  • Potassium carbonate: Acts as a base to deprotonate the hydantoin nitrogen and to neutralize the HBr formed during the reaction.

  • DMF: A polar aprotic solvent that is well-suited for nucleophilic substitution reactions.

  • Heating: Provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.

Intermolecular Reactions with Dinucleophiles: Building Thiazin- and Pyrimido-fused Systems

The bromoethyl group of this compound can react with various dinucleophiles to construct six-membered heterocyclic rings fused to the hydantoin core.

Reaction with thiourea provides a direct route to thiazino-fused hydantoins. The thiourea acts as a dinucleophile, with the sulfur and one of the nitrogen atoms participating in the cyclization.

Reaction Scheme for Thiazino[2,1-b]hydantoin Synthesis

reaction_scheme reactant1 This compound product 2-Amino-7,8-dihydro-6H-pyrimido[2,1-b]imidazol-3(5H)-one reactant1->product + Thiourea (Base, Heat) reactant2 Thiourea

Caption: Synthesis of a thiazino-fused hydantoin.

Protocol 3: Synthesis of 2-Amino-7,8-dihydro-6H-pyrimido[2,1-b]imidazol-3(5H)-one

This protocol describes the synthesis of a thiazino-fused hydantoin derivative.

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To this solution, add thiourea (1 equivalent) and stir until it dissolves.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the desired 2-amino-7,8-dihydro-6H-pyrimido[2,1-b]imidazol-3(5H)-one.

Causality in Experimental Design:

  • Sodium ethoxide: A strong base is required to deprotonate the thiourea, making it a more potent nucleophile.

  • Ethanol: Serves as a suitable solvent for the reactants and the base.

  • Reflux: The elevated temperature facilitates both the initial S-alkylation and the subsequent intramolecular cyclization.

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The resulting fused hydantoin systems, such as the imidazo[2,1-b]hydantoins and thiazino[2,1-b]hydantoins, represent novel scaffolds with significant potential for biological activity.

Future work in this area could focus on expanding the library of synthesized compounds by employing a wider range of primary amines and other dinucleophiles. Furthermore, the exploration of stereoselective synthetic routes to chiral fused hydantoins could lead to the discovery of compounds with enhanced biological potency and specificity. The continued investigation into the applications of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Biltz, H. Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoïne. Ber. Dtsch. Chem. Ges.1908 , 41, 1379–1393. [Link]

  • Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. Molecules. 2018 , 23(9), 2325. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. J. Synth. Chem.2024 , 3(2), 121-134. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. 2021 . [Link]

  • Synthesis of pyrimido[2,1-b][4][5] thiazin-9-ones 13 and, 14a–c.... ResearchGate. 2020 . [Link]

  • Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties. J. Org. Chem.2011 , 76(7), 2296–2303. [Link]

  • Simple and efficient synthesis of substituted pyrimido[2,1-b][4][5]thiazines. Heterocycl. Commun.2013 , 19(3), 215-218. [Link]

  • 5-endo-trig Radical Cyclization of N-Benzyl-2haloN(6-oxo-1-cyclohexen-1-yl)acetamides. ResearchGate. 2008 . [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2021 , 26(14), 4242. [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chem. Commun.2021 , 57, 1810-1813. [Link]

  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nat. Commun.2023 , 14, 4110. [Link]

  • A Three-Layer Transformation Strategy toward Functionalized Fused Hydantoins and Diketopiperazines. J. Org. Chem.2023 , 88(2), 1049–1063. [Link]

  • Reaction of 2-thiohydantoins with some diazoalkanes and some amines. ResearchGate. 2000 . [Link]

  • Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters as a Synthetic Route to 5-Hydroxy-3-pyrrolin-2-ones. Org. Lett.2021 , 23(9), 3366–3371. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. J. Synth. Chem.2024 , 3(2), 121-134. [Link]

  • Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. 2014 . [Link]

  • SYNTHESIS OF IMIDAZO[2,1-b][4][5][6]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. J. Chil. Chem. Soc.2013 , 58(1), 1547-1552. [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Eur. J. Med. Chem.2019 , 164, 586-613. [Link]

  • Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. 2012 . [Link]

  • Reactions of bromothiomaleimides 5 and 6 with amines in methanol. ResearchGate. 2018 . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(2-Bromoethyl)hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Bromoethyl)hydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this multi-step synthesis. Here, we will delve into the critical aspects of the reaction, from the initial formation of the hydantoin ring to the final bromination step, offering field-proven insights to help you navigate potential challenges and optimize your reaction conditions for improved yield and purity.

Introduction to the Synthetic Pathway

The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of a 5-substituted hydantoin ring with a handle for further functionalization. A common and effective method for this is the Bucherer-Bergs reaction, which allows for the synthesis of 5-(2-hydroxyethyl)hydantoin from 3-hydroxypropionaldehyde. The subsequent step is the conversion of the hydroxyl group to a bromide, a transformation that can be achieved using various brominating agents.

This guide will provide a detailed examination of each of these steps, highlighting key parameters and potential pitfalls.

Visualizing the Synthesis Workflow

SynthesisWorkflow A Starting Material (3-Hydroxypropionaldehyde) B Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3 H2O/EtOH, 60-70°C C Intermediate (5-(2-Hydroxyethyl)hydantoin) B->C D Bromination C->D PBr3 Anhydrous Solvent E Final Product (this compound) D->E F Purification E->F Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-(2-Hydroxyethyl)hydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust one-pot method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[1] In this case, 3-hydroxypropionaldehyde is the starting material of choice.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

A1: The reaction proceeds through several key steps:

  • Formation of a cyanohydrin from the reaction of the aldehyde with cyanide.

  • Reaction of the cyanohydrin with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.

  • Reaction of the aminonitrile with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid intermediate.

  • Intramolecular cyclization and rearrangement to yield the final hydantoin product.[2]

Q2: What are the recommended starting concentrations of reagents for the Bucherer-Bergs reaction with 3-hydroxypropionaldehyde?

A2: While the optimal concentrations may require some empirical optimization, a good starting point is to use a 2-4 molar excess of ammonium carbonate and a slight excess (1.1-1.5 equivalents) of potassium or sodium cyanide relative to the 3-hydroxypropionaldehyde.

Q3: What is the ideal solvent system and temperature for this reaction?

A3: A mixture of water and a water-miscible organic solvent like ethanol is commonly used to ensure the solubility of both the organic substrate and the inorganic reagents.[3][4] The reaction is typically heated to between 60-70°C to drive the reaction forward at a reasonable rate.[3]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low to no product formation 1. Incomplete decomposition of ammonium carbonate. 2. Low reaction temperature. 3. Instability of 3-hydroxypropionaldehyde.1. Ensure the reaction is adequately heated to promote the formation of ammonia and CO2. 2. Maintain the reaction temperature in the recommended range of 60-70°C. 3. Use freshly distilled or high-purity 3-hydroxypropionaldehyde. Consider using a protected form of the aldehyde if stability is an issue.
Formation of a complex mixture of byproducts 1. Side reactions of the hydroxyl group. 2. Polymerization of the aldehyde.1. While the Bucherer-Bergs reaction is generally tolerant of hydroxyl groups, highly basic conditions could lead to side reactions. Maintaining a pH around 8-10 is often optimal.[5] 2. Add the aldehyde slowly to the reaction mixture to minimize self-condensation.
Difficulty in isolating the product The product, 5-(2-hydroxyethyl)hydantoin, is likely to be water-soluble.After acidification of the reaction mixture, concentrate the aqueous solution under reduced pressure and attempt to crystallize the product from a suitable solvent system, such as ethanol/ether or by cooling a concentrated aqueous solution.
Detailed Experimental Protocol: Synthesis of 5-(2-Hydroxyethyl)hydantoin
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (4.0 eq) and potassium cyanide (1.2 eq).

  • Add a 1:1 mixture of ethanol and water to dissolve the solids.

  • Gently heat the mixture to 60°C.

  • Slowly add 3-hydroxypropionaldehyde (1.0 eq) to the reaction mixture over 30 minutes.

  • Maintain the reaction at 60-70°C for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3 in a fume hood.

  • Concentrate the mixture under reduced pressure to remove the ethanol and some of the water.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: Bromination of 5-(2-Hydroxyethyl)hydantoin

The conversion of the primary alcohol in 5-(2-hydroxyethyl)hydantoin to the corresponding bromide is a crucial step. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[6]

Frequently Asked questions (FAQs)

Q1: Why is PBr₃ a good choice for this bromination?

A1: PBr₃ is effective for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement, proceeding through an SN2 mechanism.[7] This leads to a clean inversion of stereochemistry if a chiral center is present, though in this case, the carbon is achiral.

Q2: What are the key considerations when using PBr₃?

A2: PBr₃ reacts violently with water, so the reaction must be carried out under anhydrous conditions.[8] The reaction is also exothermic and should be performed at a reduced temperature (e.g., 0°C) with slow addition of the PBr₃. A non-protic, anhydrous solvent such as diethyl ether, tetrahydrofuran (THF), or dichloromethane is typically used.

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. The starting material, 5-(2-hydroxyethyl)hydantoin, will be significantly more polar than the product, this compound. A significant decrease in the Rf value of the product spot compared to the starting material will indicate the progress of the reaction.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Incomplete reaction 1. Insufficient PBr₃. 2. Reaction time is too short. 3. Presence of water in the reaction.1. Use a slight excess of PBr₃ (typically 0.33-0.4 eq. per hydroxyl group, as each PBr₃ can react with three alcohol molecules).[8] 2. Allow the reaction to stir for a longer period at room temperature or slightly elevated temperature after the initial addition at 0°C. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of dark-colored byproducts Decomposition of the product or starting material under acidic conditions generated during the reaction (HBr is a byproduct).The addition of a non-nucleophilic base like pyridine can be used to scavenge the HBr formed during the reaction, preventing acid-catalyzed side reactions.[9]
Difficulties in product isolation during workup The product may have some water solubility, and phosphorus byproducts can complicate extraction.After quenching the reaction with ice water, ensure thorough extraction with a suitable organic solvent. Washing the organic layer with saturated sodium bicarbonate solution will help remove any remaining acidic impurities.
Visualizing the Bromination Mechanism

BrominationMechanism cluster_0 Step 1: Activation of the Hydroxyl Group cluster_1 Step 2: SN2 Attack by Bromide Alcohol R-OH PBr3 PBr3 Alcohol->PBr3 Nucleophilic Attack Intermediate R-O-PBr2 (Good Leaving Group) PBr3->Intermediate Bromide Br- Activated_Intermediate R-O-PBr2 Bromide->Activated_Intermediate Backside Attack Product R-Br Activated_Intermediate->Product

Caption: Mechanism of alcohol bromination using PBr₃.

Detailed Experimental Protocol: Synthesis of this compound
  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(2-hydroxyethyl)hydantoin (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol/water or ethyl acetate/hexanes.

Part 3: Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data
Technique 5-(2-Hydroxyethyl)hydantoin (Intermediate) This compound (Final Product)
¹H NMR - Broad singlet for the -OH proton. - Multiplets for the -CH₂-CH₂- chain. - Signals for the hydantoin ring protons.- Disappearance of the -OH proton signal. - Downfield shift of the -CH₂-Br protons compared to the -CH₂-OH protons. - Multiplets for the -CH₂-CH₂- chain. - Signals for the hydantoin ring protons.
¹³C NMR - Signal for the -CH₂-OH carbon around 60 ppm. - Signals for the hydantoin ring carbons.- Signal for the -CH₂-Br carbon, shifted upfield to around 30-40 ppm compared to the alcohol. - Signals for the hydantoin ring carbons.
IR Spectroscopy - Broad O-H stretching band around 3300 cm⁻¹. - C=O stretching bands of the hydantoin ring around 1700-1780 cm⁻¹.- Disappearance of the broad O-H stretching band. - C-Br stretching band in the fingerprint region (typically 500-600 cm⁻¹). - C=O stretching bands of the hydantoin ring.

Conclusion

The synthesis of this compound is a manageable two-step process that requires careful control of reaction conditions, particularly in the bromination step. By understanding the underlying chemistry and potential side reactions, researchers can effectively troubleshoot and optimize their synthesis for high yield and purity. This guide provides a comprehensive framework for achieving this goal, from initial reaction setup to final product characterization.

References

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Lábska, J., & Šimánek, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(2), 424-447.
  • BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Bucherer–Bergs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(12), 1035-1052.
  • D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(12), 1035-1052.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Manac Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

Sources

Technical Support Center: 5-(2-Bromoethyl)hydantoin Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, solubility, and handling of 5-(2-Bromoethyl)hydantoin (CAS: 7471-52-5). It is designed for researchers requiring precise control over experimental conditions to prevent compound degradation.

Part 1: Executive Stability Profile

This compound (BEH) is a bifunctional building block containing a rigid hydantoin core and a reactive alkyl bromide side chain. Its stability is dictated by the competition between the nucleophilic susceptibility of the alkyl bromide and the hydrolytic sensitivity of the imide ring.

Quick Reference Status
ParameterStatusCritical Note
Solid State Stable Store at 2–8°C, desiccated, protected from light.
Water (Neutral) Conditional Slow hydrolysis of C-Br to C-OH over days.
Water (Basic) Unstable Rapid elimination to vinyl-hydantoin or ring opening.
DMSO/DMF Excellent Preferred solvents for stock solutions.
Alcohols Moderate Risk of solvolysis (ether formation) upon heating.

Part 2: Solvent Compatibility & Solubility Matrix

Use this matrix to select the optimal solvent for your application.

SolventSolubilityStability RatingRecommended UseTechnical Risk
DMSO High (>50 mg/mL)★★★★★ (High)Stock solutions (store -20°C)Hygroscopic; water uptake triggers hydrolysis.[1]
DMF High (>50 mg/mL)★★★★☆ (High)Chemical synthesisThermal decomposition >100°C.
Acetonitrile Moderate★★★★★ (High)HPLC/LC-MS analysisNone; inert to alkylation.
Ethanol Moderate★★★☆☆ (Med)Short-term handlingSolvolysis to ethyl ether derivative if heated.
Water (pH 7) Low (<5 mg/mL)★★☆☆☆ (Low)Aqueous buffers (immediate use)Slow hydrolysis of alkyl bromide.
Water (pH >9) High (as salt)★☆☆☆☆ (Critical)DO NOT USE Rapid degradation (Elimination/Ring Opening).

Part 3: Critical Degradation Pathways (Mechanistic Insight)

Understanding how BEH degrades allows you to prevent it. The three primary pathways are Hydrolysis , Elimination , and Intramolecular Cyclization .

Pathway 1: Base-Promoted Elimination (The "Vinyl" Problem)

In basic media (pH > 8), the proton at the C5 position (alpha to the carbonyl) becomes acidic. Base abstraction leads to the elimination of HBr, forming 5-vinylhydantoin . This is the most common impurity found in old basic stock solutions.

Pathway 2: Nucleophilic Substitution (Hydrolysis/Solvolysis)

The terminal bromide is a primary alkyl halide prone to


 attack.
  • In Water: Forms 5-(2-hydroxyethyl)hydantoin.

  • In Methanol: Forms 5-(2-methoxyethyl)hydantoin.

Pathway 3: Intramolecular Cyclization

Under controlled basic conditions, the N1 nitrogen of the hydantoin ring can attack the side chain bromide, forming a bicyclic structure (tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione).

Visualizing the Pathways

BEH_Degradation BEH This compound (Intact) Vinyl 5-Vinylhydantoin (Elimination Product) BEH->Vinyl Base (pH > 9) -HBr Alcohol 5-(2-Hydroxyethyl)hydantoin (Hydrolysis Product) BEH->Alcohol H2O / Heat SN2 Bicyclic Bicyclic Adduct (Cyclization) BEH->Bicyclic Mild Base Intramolecular Alkylation RingOpen Hydantoic Acid Deriv. (Ring Opening) BEH->RingOpen Strong Base (NaOH) Hydrolysis of Imide

Caption: Primary degradation pathways of this compound dependent on pH and nucleophiles.

Part 4: Preparation & Storage Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Objective: Create a long-term storage solution free from hydrolysis products.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous DMF.

    • Why? Water acts as a nucleophile. Standard DMSO often contains water; use molecular sieves or "anhydrous" grade.

  • Weighing: Weigh the required amount of BEH rapidly. The solid is not highly hygroscopic, but minimizing air exposure is good practice.

  • Dissolution: Vortex until completely dissolved.

    • Note: Sonicate if necessary, but keep temperature < 30°C to prevent thermal degradation.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Freeze at -20°C or -80°C.

    • Shelf Life: 6 months at -20°C; >1 year at -80°C.

Protocol B: Aqueous Working Solution (For Biological Assays)

Objective: Dilute into buffer without precipitating or degrading the compound.

  • Preparation: Thaw DMSO stock solution.

  • Dilution: Dilute 1:1000 into the assay buffer (e.g., PBS pH 7.4) immediately before use.

  • Timing: Use within 4 hours of dilution.

    • Why? At pH 7.4, slow hydrolysis of the bromide occurs (

      
       hours), but elimination is negligible.
      
  • Avoid: Do not store aqueous dilutions overnight.

Part 5: Troubleshooting & FAQs

Q1: My DMSO stock solution turned yellow. Is it still good?

Diagnosis: Likely oxidation or trace elimination. Answer: A slight yellowing is common in aged DMSO stocks due to trace HBr formation or impurities. Run an LC-MS check. If the peak for BEH (MW ~207) is >95%, it is usable. If you see a peak at MW ~126 (5-vinylhydantoin), discard.

Q2: Can I use this compound in a basic buffer (pH 10)?

Answer: No. At pH 10, the half-life of BEH is minutes. The base will deprotonate the hydantoin ring (pKa ~9.1) and trigger rapid elimination to 5-vinylhydantoin. If basic conditions are required for a reaction, use a non-nucleophilic base (like DBU) in an organic solvent, or add the base last and quench quickly.

Q3: I see a precipitate when diluting into water.

Answer: BEH has limited water solubility.[1] Fix:

  • Ensure the final concentration is < 1 mM.

  • Keep the DMSO concentration in the final buffer at 0.5% - 1.0% to aid solubility.

  • Warm the buffer to 37°C slightly (if your protein/cells allow) to assist dissolution.

Q4: Why does the compound degrade in methanol?

Answer: Methanol is a nucleophile. Upon heating or prolonged storage, methanol attacks the alkyl bromide carbon, displacing the bromide ion to form 5-(2-methoxyethyl)hydantoin . Always use Acetonitrile for LC-MS mobile phases or sample preparation to avoid this artifact.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

    • Foundational text on hydantoin ring stability and hydrolysis mechanisms.
  • Meisel, M., et al. (2024). "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction." Journal of Synthetic Chemistry.

    • Details on the synthesis and stability of 5-substituted hydantoins.
  • PubChem Compound Summary. (2024). "this compound (CAS 7471-52-5)."[2] National Center for Biotechnology Information.

    • Chemical and physical property data.[1][3][4]

  • Alfa Chemistry. (2024). "Product Sheet: this compound."

    • Commercial specifications and handling d

Sources

Technical Support Center: Synthesis of 5-(2-Bromoethyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Bromoethyl)hydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during this synthesis. This document offers practical, field-tested insights and detailed protocols to help improve your yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that may lead to low yields and impure products. The most common and practical approach involves a two-step process:

  • Step 1: Synthesis of 5-(2-Hydroxyethyl)hydantoin: This is typically achieved through the Bucherer-Bergs reaction, a reliable method for creating 5-substituted hydantoins from an aldehyde or ketone. In this case, 2-hydroxyacetaldehyde (glycolaldehyde) is the starting material.

  • Step 2: Bromination of 5-(2-Hydroxyethyl)hydantoin: The hydroxyl group of the intermediate is then replaced with a bromine atom to yield the final product.

This guide will address potential issues in both of these critical steps.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Bromination Glycolaldehyde 2-Hydroxyacetaldehyde (Glycolaldehyde) Reagents1 KCN, (NH4)2CO3 Ethanol/Water Glycolaldehyde->Reagents1 Intermediate 5-(2-Hydroxyethyl)hydantoin Reagents1->Intermediate Cyclization Brominating_Agent PBr3 or SOBr2 Anhydrous Solvent Intermediate->Brominating_Agent Final_Product This compound Brominating_Agent->Final_Product Substitution

Caption: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Part 1: Synthesis of 5-(2-Hydroxyethyl)hydantoin (Bucherer-Bergs Reaction)

Question 1: My Bucherer-Bergs reaction is giving a very low yield of 5-(2-hydroxyethyl)hydantoin. What are the likely causes?

Answer:

Low yields in the Bucherer-Bergs synthesis of 5-(2-hydroxyethyl)hydantoin can often be attributed to several factors related to the starting materials and reaction conditions.

  • Instability of Glycolaldehyde: 2-Hydroxyacetaldehyde (glycolaldehyde) is known to readily polymerize, especially in aqueous solutions or upon standing. Using aged or impure glycolaldehyde will significantly reduce the amount of monomeric aldehyde available for the reaction.

    • Expert Insight: It is highly recommended to use freshly prepared or commercially available glycolaldehyde dimer, which will dissociate into the monomer under the reaction conditions. If you are using an aqueous solution of glycolaldehyde, its concentration and age should be carefully considered.

  • Suboptimal Reaction Temperature: The Bucherer-Bergs reaction is temperature-sensitive.[1]

    • Recommendation: The reaction is typically conducted at a moderately elevated temperature, generally between 60-70°C.[1] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to the decomposition of reactants and products.

  • Incorrect Stoichiometry: The molar ratios of potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) to the aldehyde are crucial.

    • Protocol Guideline: A typical protocol would use an excess of both KCN and ammonium carbonate to drive the reaction to completion. A common starting point is 1 equivalent of aldehyde, 2-3 equivalents of KCN, and 4-6 equivalents of ammonium carbonate.

  • pH of the Reaction Mixture: The pH of the reaction medium influences the equilibrium of the various intermediates in the Bucherer-Bergs reaction. The reaction is generally performed under basic conditions.

Question 2: I'm observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

Answer:

The formation of a dark, polymeric substance is a common issue when working with aldehydes, particularly one as reactive as glycolaldehyde.

  • Causality: This "tar" is likely due to the polymerization of glycolaldehyde under the basic and heated conditions of the Bucherer-Bergs reaction. Aldol condensations and other side reactions can also contribute to the formation of these complex mixtures.

  • Preventative Measures:

    • Control the Rate of Addition: Instead of adding all reagents at once, consider the slow, portion-wise addition of the glycolaldehyde solution to the heated mixture of potassium cyanide and ammonium carbonate. This helps to keep the instantaneous concentration of the free aldehyde low, minimizing polymerization.

    • Ensure Efficient Stirring: Vigorous stirring is essential to ensure rapid mixing and to prevent localized "hot spots" that can accelerate decomposition and polymerization.

    • Use of a Co-solvent: The reaction is often performed in a mixture of ethanol and water.[1] The ethanol helps to solubilize the organic intermediates, which can sometimes reduce side reactions that occur in the aqueous phase.

Part 2: Bromination of 5-(2-Hydroxyethyl)hydantoin

Question 3: My bromination of 5-(2-hydroxyethyl)hydantoin is resulting in a low yield of the desired this compound. What are the best practices for this step?

Answer:

The bromination of a primary alcohol can be a delicate process, with the potential for side reactions. Optimizing your choice of brominating agent and reaction conditions is key.

  • Choice of Brominating Agent:

    • Phosphorus Tribromide (PBr₃): This is a common and effective reagent for converting primary alcohols to alkyl bromides.[2] The reaction typically proceeds via an SN2 mechanism.

    • Thionyl Bromide (SOBr₂): Another viable option, which also facilitates an SN2-type reaction.

  • Critical Reaction Conditions:

    • Anhydrous Conditions: Both PBr₃ and SOBr₂ react violently with water. The presence of even trace amounts of moisture will consume the reagent and lead to lower yields. Ensure your glassware is oven-dried and the solvent is anhydrous.

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0°C) to control its exothermicity and to minimize side reactions. The reaction mixture is then often allowed to warm to room temperature.

    • Solvent Selection: An inert, anhydrous solvent such as diethyl ether, tetrahydrofuran (THF), or dichloromethane is recommended.

Question 4: I am seeing a significant byproduct in my NMR spectrum that I suspect is 5-vinylhydantoin. How can I avoid this elimination reaction?

Answer:

The formation of 5-vinylhydantoin is a classic example of an elimination reaction (E2) competing with the desired substitution reaction (SN2). This is a common challenge when a leaving group is on a carbon adjacent to a carbon bearing an acidic proton (at the 5-position of the hydantoin ring).

  • Mechanistic Insight: The use of a strong, non-nucleophilic base or elevated temperatures can favor elimination. The hydantoin ring itself can act as a base under certain conditions.

  • Strategies to Minimize Elimination:

    • Use a Milder Brominating Agent: While PBr₃ and SOBr₂ are standard, exploring other bromination methods that proceed under milder, less acidic, or less basic conditions could be beneficial.

    • Strict Temperature Control: Keep the reaction temperature as low as possible to favor the SN2 pathway, which generally has a lower activation energy than the E2 pathway.

    • Choice of Base (if applicable): If a base is used to scavenge the acid byproduct, a bulky, non-nucleophilic base is preferred to minimize its role in promoting elimination.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Hydroxyethyl)hydantoin

Materials:

  • 2-Hydroxyacetaldehyde (Glycolaldehyde) dimer

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ammonium carbonate (5 equivalents) and potassium cyanide (2.5 equivalents) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to 65°C with vigorous stirring until the salts are dissolved.

  • In a separate beaker, prepare a solution of glycolaldehyde dimer (1 equivalent) in a small amount of water.

  • Add the glycolaldehyde solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Maintain the reaction temperature at 65°C and continue stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

  • Acidify the mixture to pH 5-6 with a mineral acid (e.g., HCl). This should be done carefully in a well-ventilated fume hood due to the potential release of HCN gas.

  • The product may precipitate upon acidification and cooling. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-(2-hydroxyethyl)hydantoin by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

Materials:

  • 5-(2-Hydroxyethyl)hydantoin

  • Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 5-(2-hydroxyethyl)hydantoin (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice-salt bath.

  • Add phosphorus tribromide (0.4 equivalents, as it delivers 3 equivalents of bromide) or thionyl bromide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Data for Characterization

Data Type Expected Observations
¹H NMR - Signals for the two NH protons of the hydantoin ring. - A multiplet for the proton at the 5-position (CH). - Two multiplets for the diastereotopic protons of the ethyl chain (-CH₂CH₂Br).
¹³C NMR - Two signals for the carbonyl carbons (C=O) of the hydantoin ring. - A signal for the carbon at the 5-position (CH). - Signals for the two carbons of the ethyl chain (-CH₂CH₂Br).
IR - N-H stretching bands around 3200-3400 cm⁻¹. - Two distinct C=O stretching bands for the hydantoin ring around 1710-1780 cm⁻¹. - C-Br stretching band in the fingerprint region.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Low Yield or Impure Product Step1_Check Problem in Step 1? (Hydroxyethylation) Start->Step1_Check Step2_Check Problem in Step 2? (Bromination) Start->Step2_Check Step1_Check->Step2_Check No Glycolaldehyde_Issue Check Glycolaldehyde Quality (Fresh/Dimer?) Step1_Check->Glycolaldehyde_Issue Yes Bromination_Conditions Check Bromination Conditions (Anhydrous? Low Temp?) Step2_Check->Bromination_Conditions Yes Solution Improved Yield and Purity Step2_Check->Solution No Temp_Stoich_Issue Optimize Temp. & Stoichiometry (60-70°C, Excess Reagents) Glycolaldehyde_Issue->Temp_Stoich_Issue Polymerization_Issue Polymerization Occurring? (Slow Addition, Good Stirring) Temp_Stoich_Issue->Polymerization_Issue Polymerization_Issue->Solution Elimination_Issue Elimination to Vinylhydantoin? (Strict Temp. Control) Bromination_Conditions->Elimination_Issue Purification_Issue Purification Difficulty? (Column Chromatography) Elimination_Issue->Purification_Issue Purification_Issue->Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification Strategies for the Removal of Unreacted 5-(2-Bromoethyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This technical guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 5-(2-Bromoethyl)hydantoin in their synthetic workflows. The focus of this document is to provide a comprehensive resource for the effective removal of unreacted this compound from the desired reaction product. For the purposes of this guide, we will assume the most common application of this reagent: as an electrophile in nucleophilic substitution reactions to introduce the hydantoin-ethyl moiety onto a substrate (e.g., N-alkylation of amines, O-alkylation of phenols, etc.). In this context, the desired product is typically of a higher molecular weight and possesses different polarity characteristics than the starting alkyl bromide, which forms the basis for the separation strategies discussed herein.

Understanding the Physicochemical Properties for Effective Separation

The successful removal of unreacted this compound hinges on exploiting the differences in physical and chemical properties between it and the desired product.

  • Polarity: this compound contains a polar hydantoin ring system with two carbonyl groups and potentially an N-H bond, which can participate in hydrogen bonding.[1] However, the bromoethyl group lends it some non-polar character. The polarity of your final product will depend on the nature of the nucleophile used. In a typical N-alkylation with an amine, the product will likely be more polar due to the introduction of an additional amine functionality. This difference in polarity is the cornerstone of chromatographic separation.

  • Reactivity: The key reactive site is the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This reactivity can be exploited for its removal by using scavenger resins or quenching agents.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My TLC plate shows that the product and the unreacted this compound have very similar Rf values, making separation by column chromatography difficult. What should I do?

A1: This is a common challenge, especially if the product and starting material have similar polarities. Here's a systematic approach to troubleshoot this:

  • Optimize the TLC Mobile Phase: A single solvent system may not be sufficient.

    • Experiment with Solvent Ratios: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexanes). Small changes can sometimes lead to significant improvements in separation.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity can modulate the separation. For example, in an ethyl acetate/hexanes system, adding a small percentage of methanol can increase the polarity, while adding dichloromethane can offer a different selectivity.

    • Consider Alternative Solvent Systems: If ethyl acetate/hexanes is not working, try other systems like dichloromethane/methanol or toluene/acetone.[4]

  • Modify the Stationary Phase: If you are using standard silica gel, consider alternatives.

    • Amine-Modified Silica: For basic products (like those from N-alkylation), using an aminopropyl-modified silica gel can improve peak shape and may alter the elution profile of your product relative to the starting material.[5]

  • Chemical Modification: Before chromatography, you can selectively react the unreacted this compound.

    • Quenching: Add a highly nucleophilic, yet easily separable, reagent to the crude reaction mixture to convert the unreacted starting material into a more polar species. For example, adding a small amount of a primary amine like benzylamine will form a highly polar secondary amine that will likely have a much lower Rf value.

    • Scavenger Resins: This is a highly effective method. After the main reaction is complete, add a scavenger resin that will covalently bind to the unreacted this compound. This is discussed in detail in the protocols section.

Q2: After performing a liquid-liquid extraction, I still see a significant amount of the starting material in my organic layer along with my product. How can I improve the extraction?

A2: This indicates that the solubility of the unreacted starting material in the organic phase is still significant.

  • Increase the Number of Washes: Instead of one or two large volume washes, perform multiple (3-5) smaller volume washes with the aqueous phase. This is more effective at partitioning the impurities.

  • Modify the Aqueous Phase:

    • pH Adjustment: If your product has an acidic or basic handle, you can use pH to your advantage. For example, if your product is a basic amine, washing with a dilute acidic solution (e.g., 1M HCl) will protonate your product, moving it to the aqueous layer, while the neutral this compound remains in the organic layer. You can then basify the aqueous layer and re-extract your purified product.

    • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) can help to remove residual water and some polar impurities from the organic layer, and can also help to break emulsions.

Q3: I tried to recrystallize my product, but it either "oiled out" or the starting material co-crystallized. What went wrong?

A3: Recrystallization is highly dependent on the choice of solvent and the relative concentrations of the product and impurities.

  • Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the unreacted this compound is either very soluble or insoluble at all temperatures.

    • Systematic Solvent Screening: Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).[6]

  • "Oiling Out": This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

    • Use a Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.

    • Reduce the Initial Concentration: Use more solvent to dissolve your crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Co-crystallization: This occurs when the impurity has similar solubility properties to the product.

    • Reduce the Impurity Load First: It is often best to first perform a quick purification step, like a rapid filtration through a small plug of silica or a liquid-liquid extraction, to reduce the amount of the unreacted starting material before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the most robust method for ensuring complete removal of this compound?

A: For high-purity applications, a multi-step approach is often the most robust. This typically involves a primary purification method like flash column chromatography, followed by a final polishing step such as recrystallization or the use of a scavenger resin. The use of scavenger resins is particularly effective for removing the last traces of electrophilic impurities like alkyl halides.[7]

Q: How can I monitor the progress of the purification?

A: Thin-Layer Chromatography (TLC) is the most common method. It is crucial to have a reliable visualization technique. While alkyl halides can be difficult to visualize with UV light (unless the molecule contains a chromophore) or iodine stains[8], potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) stains are generally effective as they react with a wide range of functional groups.[9][10] The KMnO₄ stain will show oxidizable groups as yellow spots on a purple background.

Q: Are there any safety concerns when working with this compound and its removal?

A: Yes. This compound is an alkylating agent and should be handled with care as such compounds are often toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When performing extractions or heating solvents, be mindful of pressure buildup.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the workhorse method for purifying reaction mixtures when there is a sufficient difference in polarity between the product and the unreacted starting material.

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems of varying polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3, with good separation from the spot corresponding to this compound.[11]

Step 2: Column Packing

  • Select a column of the appropriate size for the amount of crude material you are purifying.

  • Securely clamp the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.

  • Allow the silica to settle, and then add another layer of sand on top.

  • Drain the solvent until it is just level with the top of the sand.

Step 3: Sample Loading and Elution

  • Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully apply the solution to the top of the silica column.

  • Open the stopcock and allow the sample to load onto the silica.

  • Carefully add your mobile phase to the column, taking care not to disturb the top layer of sand.

  • Apply gentle pressure using a pump or air line to begin eluting the column.

  • Collect fractions and analyze them by TLC to determine which contain your purified product.

Step 4: Visualization of TLC Plates

  • Potassium Permanganate Stain:

    • Recipe: Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.

    • Procedure: Dip the developed TLC plate in the stain, then gently warm with a heat gun. Your product and any oxidizable impurities will appear as yellow-brown spots on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain:

    • Recipe: Dissolve 2.5 g of ammonium molybdate tetrahydrate and 1 g of ceric ammonium sulfate dihydrate in 90 mL of water, then slowly add 10 mL of concentrated sulfuric acid.[10]

    • Procedure: Dip the plate in the stain and heat. This is a general-purpose stain that visualizes a wide variety of compounds as dark blue spots.

Protocol 2: Removal of Residual this compound using a Thiol Scavenger Resin

This method is excellent for removing trace to moderate amounts of unreacted alkyl bromide after an initial purification or as a standalone method for cleaner reactions.

Step 1: Selection of Scavenger Resin

  • For scavenging alkyl halides, a silica-bound thiol resin (such as ISOLUTE® Si-Thiol) is highly effective.[7] The thiol group is a potent nucleophile that will covalently bind to the electrophilic bromoethyl group of the starting material.

Step 2: Scavenging Procedure

  • After the primary reaction is complete, dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Add the thiol scavenger resin (typically 3-5 equivalents relative to the theoretical amount of unreacted starting material).

  • Stir the mixture at room temperature for 2-16 hours. The progress of the scavenging can be monitored by TLC.

  • Once the spot for this compound is no longer visible on TLC, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield your product, now free of the unreacted alkyl bromide.

Protocol 3: Purification by Recrystallization

This method is ideal for solid products and can yield material of very high purity.

Step 1: Solvent Selection

  • Place a small amount of your crude product in a test tube.

  • Add a small amount of a test solvent and see if it dissolves at room temperature. The ideal solvent will not dissolve the product at room temperature.

  • If it does not dissolve, heat the mixture. A good solvent will dissolve the product when hot.

  • Allow the hot solution to cool. The formation of crystals upon cooling indicates a promising solvent.

  • Common recrystallization solvents for moderately polar compounds like N-alkylated hydantoins include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[6]

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry completely.

Visualization of Workflows and Logic

Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude Reaction Mixture tlc Run TLC in various solvent systems start->tlc separation Good Separation? (ΔRf > 0.15) tlc->separation column Flash Column Chromatography separation->column Yes optimize_tlc Optimize TLC (new solvent system) separation->optimize_tlc No extraction Liquid-Liquid Extraction (with pH adjustment if applicable) separation->extraction Maybe (if polarity difference is large but TLC poor) purity_check1 Check Purity (TLC, NMR) column->purity_check1 product_solid Is Product Solid? purity_check1->product_solid No final_product Pure Product purity_check1->final_product Yes recrystallize Recrystallization product_solid->recrystallize Yes scavenger Use Scavenger Resin product_solid->scavenger No recrystallize->final_product scavenger->final_product optimize_tlc->tlc extraction->column

Caption: Decision tree for selecting an appropriate purification strategy.

Workflow for Scavenger Resin Purification

Scavenger_Workflow start Crude Reaction Mixture in Solution add_resin Add Thiol Scavenger Resin (3-5 eq.) start->add_resin stir Stir at Room Temp (2-16 h) add_resin->stir monitor Monitor by TLC stir->monitor monitor->stir Not Complete filter Filter to Remove Resin monitor->filter Starting Material Consumed wash Wash Resin with Fresh Solvent filter->wash concentrate Combine Filtrates and Concentrate wash->concentrate end Pure Product concentrate->end

Sources

Technical Support Center: Synthesis of 5-Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-substituted hydantoins. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. Hydantoins are foundational motifs in numerous pharmaceuticals, including anticonvulsants like Phenytoin and antiandrogens like Enzalutamide[1][2]. However, their synthesis is not without challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific, practical problems you may encounter during the synthesis of 5-substituted hydantoins, with a primary focus on the widely used Bucherer-Bergs reaction.

Q1: My Bucherer-Bergs reaction is resulting in very low or no product yield. What are the likely causes and how can I fix it?

A1: Low or no yield in a Bucherer-Bergs synthesis is a frequent issue that can typically be traced back to a few key parameters. Let's break down the potential causes and their corresponding solutions.

Potential Causes & Solutions:

  • Poor Reactivity of the Carbonyl Substrate: Sterically hindered or electronically deactivated ketones (like benzophenone) are notoriously slow to react under standard conditions. The initial formation of the cyanohydrin or imine intermediate is often the rate-limiting step.

    • Solution 1: Prolonged Reaction Time & Higher Temperature: For sluggish substrates, simply extending the reaction time can significantly improve yields. For example, the synthesis of phenytoin from benzophenone under standard conditions (60% EtOH, 58-62 °C, 10 h) yields only 7% of the product. Extending the reaction time to 90 hours can boost the yield to 67%[3].

    • Solution 2: Use a Sealed Vessel: Volatile components of the reaction, namely ammonia and carbon dioxide generated from ammonium carbonate, are crucial for the reaction mechanism. At elevated temperatures in an open system, these can escape, stalling the reaction. Performing the reaction in a sealed vessel or a steel bomb can increase internal pressure, keep reagents in solution, and drive the reaction forward. Heating to 110 °C in a closed vessel improved phenytoin yield to 75%[3].

    • Solution 3: Change the Solvent: Standard aqueous ethanol may not be sufficient for solubilizing unpolar starting materials, leading to an inefficient process[4]. For such cases, using a higher-boiling point solvent like propylene glycol or even melted acetamide has been shown to dramatically increase yields, pushing the phenytoin synthesis to 91-96%[3].

  • Improper pH Control: The reaction is sensitive to pH. The ammonium carbonate acts as a buffer to maintain a slightly alkaline environment (pH ~8-9)[5].

    • Causality: If the medium is too acidic, it inhibits the formation of the crucial cyanohydrin intermediate. If it's too alkaline, it can promote the degradation of the cyanide reagent and lead to unwanted side reactions[5].

    • Solution: Ensure the correct stoichiometry of ammonium carbonate is used. Monitor the pH if you suspect an issue, especially if your starting material has acidic or basic functionality.

  • Process-Related Inefficiencies: Traditional batch reactions can suffer from poor mixing in biphasic systems and loss of volatile reagents.

    • Solution 1: Ultrasonication: The application of ultrasonic irradiation can accelerate the reaction. It improves mass transport and can lead to shorter reaction times, lower temperatures, and higher yields, while also simplifying work-up[6].

    • Solution 2: Continuous Flow Synthesis: Modern continuous-flow reactors offer significant advantages. By using a two-feed system for the organic substrate and aqueous reagents, a large interfacial area is created, dramatically improving reaction efficiency. This method allows for near-quantitative conversions in as little as 30-32 minutes at 120 °C and 20 bar, even for unpolar substrates that perform poorly in batch processes[4][7][8].

Q2: My reaction produces a complex mixture of by-products, making purification a nightmare. What's going wrong?

A2: The formation of multiple by-products often points to issues with reaction control, reagent stability, or substrate sensitivity.

Potential Causes & Solutions:

  • Polymerization: Aldehydes, in particular, can be prone to self-condensation or polymerization under the basic reaction conditions.

    • Solution: Control the temperature carefully and consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Incorrect Reagent Ratios: Using a large excess of cyanide can lead to side products[5].

    • Solution: A molar ratio of 1:2:2 for the ketone:cyanide:(NH₄)₂CO₃ is often recommended for balanced reactivity[5]. Adhering to this stoichiometry can minimize side reactions.

  • Anomalous Reactions with Protected Groups: Certain protecting groups, especially those adjacent to the carbonyl, can react unexpectedly.

    • Causality: It has been observed that carbohydrates with an O-isopropylidene group (a dioxolane ring) vicinal to an aldehyde function can undergo an elimination reaction. This opens the protecting ring, forms a double bond, and liberates acetone, which then reacts to form 5,5-dimethylhydantoin as a major by-product[9].

    • Solution: If you are working with sensitive substrates like protected carbohydrates or hydroxyketones, ensure that the protecting groups are stable to the reaction conditions. It may be necessary to use a different protecting group strategy (e.g., tritylation for hydroxyl groups) prior to the Bucherer-Bergs reaction[9].

Q3: I'm struggling with isolating and purifying my final 5-substituted hydantoin product. Do you have a standard protocol?

A3: Product isolation for hydantoins is usually straightforward, relying on their acidic nature and generally crystalline form. However, issues can arise depending on the specific substituents.

Standard Work-up & Purification Protocol:

  • Cooling & Dilution: After the reaction is complete, cool the reaction mixture to room temperature. If the mixture is very thick, you can dilute it with some water to facilitate handling.

  • Acidification (The Key Step): The N-H proton at the 3-position of the hydantoin ring is acidic. Therefore, the product exists as a soluble salt in the basic reaction mixture. To precipitate the neutral product, slowly and carefully acidify the mixture with a strong acid, typically concentrated hydrochloric acid (HCl), under vigorous stirring in a fume hood[5].

    • Causality: Protonation of the hydantoin anion renders it neutral and significantly less soluble in the aqueous medium, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts (like KCl and residual ammonium salts) and other water-soluble impurities. A final wash with a small amount of a cold organic solvent in which the product has low solubility (e.g., cold ethanol or ether) can help remove organic impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol, water, or an ethanol/water mixture.

Troubleshooting Purification:

  • If the product does not precipitate upon acidification: This suggests your product has high water solubility. Attempt to extract the product into an organic solvent like ethyl acetate. You may need to perform multiple extractions.

  • If the product oils out: This can happen if the melting point of the product is low or if it is impure. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available. Otherwise, proceed with an organic extraction.

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the mechanism of the Bucherer-Bergs reaction?

A1: Certainly. The Bucherer-Bergs reaction is a fascinating multi-component reaction. It proceeds through several distinct steps to form the hydantoin ring.

Mechanism Steps:

  • Cyanohydrin/Imine Formation: The reaction can initiate in two ways. The carbonyl compound can react with cyanide to form a cyanohydrin. Concurrently, it can react with ammonia (from ammonium carbonate) to form an imine.

  • α-Aminonitrile Formation: The cyanohydrin reacts with ammonia in an SN2-type reaction, or the imine is attacked by the cyanide ion, both pathways leading to a key intermediate: the α-aminonitrile[5][10].

  • Carbamic Acid Formation: The amino group of the α-aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid[6][11].

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular ring-closing reaction to yield a 5-imino-oxazolidin-2-one intermediate[6][10].

  • Rearrangement to Hydantoin: This intermediate is unstable and rearranges, likely via an isocyanate intermediate, to form the final, more stable 5,5-disubstituted hydantoin product[6][10][11].

Here is a diagram illustrating this mechanistic pathway:

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism Start Ketone/Aldehyde + (NH₄)₂CO₃ + KCN Inter1 α-Aminonitrile Start->Inter1  Formation Inter2 Cyano-Carbamic Acid Inter1->Inter2  + CO₂ Inter3 5-Imino-oxazolidin-2-one Inter2->Inter3  Intramolecular  Cyclization Product 5-Substituted Hydantoin Inter3->Product  Rearrangement

Caption: The multi-step mechanism of the Bucherer-Bergs reaction.

Q2: What are the most critical safety precautions for this synthesis?

A2: The primary hazard in the Bucherer-Bergs reaction is the use of alkali metal cyanides (NaCN or KCN).

  • Cyanide Toxicity: Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin[5].

  • HCN Gas Formation: Crucially , cyanides react with acid to produce highly toxic and flammable hydrogen cyanide (HCN) gas. The work-up step, which involves acidification, MUST be performed in a well-ventilated chemical fume hood[5].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Q3: Are there viable alternatives to the Bucherer-Bergs reaction?

A3: Yes, while the Bucherer-Bergs is a workhorse, several other methods exist, each with its own advantages and disadvantages.

  • Urech Hydantoin Synthesis: This classic method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido derivative[12][13]. It is particularly useful for synthesizing 5-monosubstituted hydantoins from readily available amino acids.

  • Biltz Synthesis: This reaction provides access to 5,5-disubstituted hydantoins by condensing a 1,2-dicarbonyl compound (like benzil) with urea[14]. It is atom-economical but can be limited by the availability of the starting dicarbonyl compound.

  • Modern Methods: More recent developments include transition-metal-catalyzed approaches, Ugi multi-component reactions, and methods for the asymmetric synthesis of chiral hydantoins, which are critical for pharmaceutical applications[1][15][16]. These often offer milder conditions and better functional group tolerance but may require more complex catalysts or starting materials.

Data & Protocols

Table 1: Impact of Reaction Conditions on the Synthesis of Phenytoin

This table summarizes how modifying reaction parameters can overcome the poor reactivity of benzophenone in the Bucherer-Bergs synthesis, as reported in the literature.

ConditionTime (h)Temperature (°C)Yield (%)Reference
Standard (60% EtOH)1058-627[3]
Prolonged Time (60% EtOH)9058-6267[3]
Sealed Vessel (60% EtOH)1011075[3]
Alternative Solvent (Propylene Glycol or Acetamide)10110+91-96[3]
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is an example of an optimized Bucherer-Bergs reaction for a challenging substrate.

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN) - EXTREME CAUTION

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Pressure-rated reaction vessel (steel bomb or equivalent)

Procedure:

  • Reaction Setup (in a fume hood): To a pressure-rated reaction vessel, add benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0-5.0 eq).

  • Add Solvent: Add a 1:1 mixture of ethanol and water. Alternatively, for higher yields, use propylene glycol as the solvent[3].

  • Seal and Heat: Securely seal the vessel. Place it behind a blast shield and heat it to 110-120 °C with vigorous stirring for 10-12 hours.

  • Cool Down: Turn off the heat and allow the vessel to cool completely to room temperature. Do not open the vessel while it is hot or under pressure.

  • Work-up (in a fume hood): Once cooled, open the vessel. Transfer the reaction mixture to a beaker.

  • Precipitation: While stirring, slowly and carefully add concentrated HCl to the mixture until it is acidic (pH ~2-3). A thick white precipitate of 5,5-diphenylhydantoin should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield Q1 Is the carbonyl substrate sterically hindered or deactivated? Start->Q1 Sol1 Increase Reaction Time Increase Temperature Use Sealed Vessel Change Solvent (e.g., Acetamide) Q1->Sol1 Yes Q2 Was the reaction run in an open flask at high temp? Q1->Q2 No Success Yield Improved Sol1->Success Sol2 Use a Sealed Vessel to retain NH₃ and CO₂ Q2->Sol2 Yes Q3 Is the substrate poorly soluble in aqueous ethanol? Q2->Q3 No Sol2->Success Sol3 Use Continuous Flow Use Ultrasonication Use a co-solvent like Acetamide Q3->Sol3 Yes Sol3->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Pharmapproach. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Bucherer-Bergs Reaction Mechanism. YouTube. Retrieved from [Link]

  • Putz, G. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molbank, 2017(4), M954. Retrieved from [Link]

  • Clayden, J., & Ward, J. W. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(10), 3058-3063. Retrieved from [Link]

  • Nogrady, T., & Weaver, D. F. (1998). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Archiv der Pharmazie, 331(10), 325-330. Retrieved from [Link]

  • Stanovnik, B., et al. (2002). Stereoselective synthesis of 5-[(Z)-heteroarylmethylidene] substituted hydantoins and thiohydantoins as aplysinopsin analogs. Zeitschrift für Naturforschung B, 57(4), 453-459. Retrieved from [Link]

  • Smith, A. D., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(25), 6825-6830. Retrieved from [Link]

  • Kappe, C. O., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27(01), 80-82. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]

  • Kappe, C. O., et al. (2016). Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction. Synlett, 27(01), 83-87. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of C-5-monosubstituted hydantoins. Retrieved from [Link]

  • Putz, G. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Retrieved from [Link]

  • Singh, P. P., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. The Chemical Record, 21(6), 1438-1460. Retrieved from [Link]

  • Chang, W. J., et al. (2024). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 14(12), 8235-8242. Retrieved from [Link]

  • Kumar, R., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. Retrieved from [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

  • Kappe, C. O., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Synlett. Retrieved from [Link]

  • Cushman, M., et al. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of Medicinal Chemistry, 35(19), 3567-3572. Retrieved from [Link]

  • Weymouth-Wilson, A. C. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 153-164. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

  • Putz, G. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molbank, 2017(4), M954. Retrieved from [Link]

  • Marton, J., et al. (1993). Preparation and fungicidal activity of 5-substituted hydantoins and their 2-thio analogs. Journal of Agricultural and Food Chemistry, 41(1), 148-152. Retrieved from [Link]

  • Singh, P. P., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. The Chemical Record. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Henze, H. R., & McKee, R. L. (1942). Preparation of 5-Substituted Hydantoins Related to Certain Cinchona Alkaloids. Journal of the American Chemical Society, 64(8), 1887-1889. Retrieved from [Link]

Sources

Protecting group strategies for 5-(2-Bromoethyl)hydantoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-bromoethyl)hydantoin. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental success.

Section 1: Synthesis of the Hydantoin Core and Precursor

The journey to this compound typically begins with the synthesis of its precursor, 5-(2-hydroxyethyl)hydantoin. A common and effective method for constructing the hydantoin ring is the Bucherer-Bergs reaction.[1]

FAQ 1.1: What is a reliable method for synthesizing the 5-(2-hydroxyethyl)hydantoin precursor?

The Bucherer-Bergs reaction provides a straightforward one-pot method to synthesize 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[1] For 5-(2-hydroxyethyl)hydantoin, the starting carbonyl compound would be 3-hydroxypropionaldehyde or a protected equivalent.

However, a more common and often higher-yielding approach involves the reaction of an amino acid precursor. In this case, glutamic acid can be used as a starting material, which is converted to 5-(2-carboxyethyl)hydantoin, followed by reduction of the carboxylic acid to the primary alcohol. A more direct precursor is α-amino-γ-butyrolactone, which can be reacted with potassium cyanate to form the hydantoin.

Experimental Protocol: Synthesis of 5-(2-hydroxyethyl)hydantoin from α-Amino-γ-butyrolactone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-amino-γ-butyrolactone hydrochloride (1 equivalent) in water.

  • Reagent Addition: Add potassium cyanate (KOCN, 1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Cyclization: After the initial heating period, add a strong acid, such as concentrated hydrochloric acid (HCl), to catalyze the cyclization to the hydantoin ring. Continue heating at reflux for another 2-3 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Troubleshooting 1.2: My Bucherer-Bergs reaction with a hydroxy-aldehyde is giving low yields and a major byproduct. What's happening?

A known limitation of the Bucherer-Bergs reaction is the presence of an unprotected hydroxyl group in the α-position to the carbonyl. This can lead to the preferential formation of a 4-carbamoyl-2-oxazolidinone derivative instead of the desired hydantoin.[1]

Solutions:

  • Protect the Hydroxyl Group: Before the Bucherer-Bergs reaction, protect the hydroxyl group of your starting material. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good option as it is stable to the reaction conditions and can be removed later.[2]

  • Alternative Synthetic Route: Consider the synthesis from α-amino-γ-butyrolactone as described above, which avoids this specific side reaction.

Section 2: Bromination of the Hydroxyethyl Side-Chain

With 5-(2-hydroxyethyl)hydantoin in hand, the next critical step is the conversion of the primary alcohol to a bromide. This is typically achieved using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

FAQ 2.1: What is the recommended procedure for converting 5-(2-hydroxyethyl)hydantoin to this compound?

The reaction with phosphorus tribromide (PBr₃) is a reliable method for this transformation. It proceeds via an SN2 mechanism, which is generally clean for primary alcohols and avoids carbocation rearrangements.[3]

Experimental Protocol: Bromination using PBr₃

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-(2-hydroxyethyl)hydantoin (1 equivalent) in a suitable anhydrous solvent like diethyl ether or dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add PBr₃ (0.4 equivalents, as each PBr₃ can react with three equivalents of the alcohol) dropwise to the cooled suspension with vigorous stirring.[4] Adding the PBr₃ to the alcohol is crucial to avoid a runaway reaction.[4]

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring it over crushed ice.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting 2.2: My bromination reaction is sluggish and gives a low yield. How can I improve it?
  • Reagent Purity: Ensure your PBr₃ is fresh and has not been hydrolyzed by atmospheric moisture.

  • Temperature Control: While the initial addition should be at 0 °C, gentle heating after the addition may be required to drive the reaction to completion. However, avoid excessive heat (above 100 °C) as this can lead to the formation of toxic phosphine gas.[4]

  • Stoichiometry: While theoretically 0.33 equivalents of PBr₃ are needed, using a slight excess (e.g., 0.4 equivalents) can help ensure full conversion.[4]

Troubleshooting 2.3: My final product is yellow or brown. How can I decolorize it?

A yellow or brown tint in the final product often indicates the presence of residual bromine.

Solutions:

  • Sodium Bisulfite Wash: During the aqueous workup, wash the organic layer with a 5-10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining Br₂ to colorless Br⁻.[5]

  • Activated Carbon: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of Celite.[5]

  • pH Control: Ensure the pH during the reaction and workup does not become too alkaline, as this can promote decomposition of the hydantoin ring, leading to colored byproducts.[5]

Section 3: Protecting Group Strategies for the Hydantoin Nitrogens

The hydantoin ring has two nitrogen atoms, N-1 and N-3. The N-3 proton is more acidic and the N-3 position is generally more nucleophilic than N-1 due to the influence of the two adjacent carbonyl groups.[6] This means that direct alkylation will almost always occur at the N-3 position. To achieve substitution at N-1 or C-5 without interference, a protecting group strategy is essential.

Caption: Reactivity of Hydantoin Nitrogens.

FAQ 3.1: I want to perform a reaction at the N-1 position. Which protecting group should I use for N-3?

Both the tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups are excellent choices for protecting the N-3 position. The best choice depends on the planned subsequent reaction steps and the overall stability of your molecule.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability
Boc (Boc)₂O, base (e.g., DMAP, NaHCO₃)Strong acid (e.g., TFA, HCl)[7]Stable to base, hydrogenolysis
Benzyl (Bn) Benzyl bromide (BnBr), base (e.g., NaH, K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)[8]Stable to acid and base
Troubleshooting 3.2: When I try to install a Boc group on 5-(2-hydroxyethyl)hydantoin, do I need to protect the hydroxyl group first?

Generally, no. The N-Boc protection of amines is highly chemoselective in the presence of alcohols.[2] The amine nitrogen is significantly more nucleophilic than the alcohol oxygen, so the reaction with di-tert-butyl dicarbonate ((Boc)₂O) will preferentially occur at the nitrogen.

Experimental Protocol: N-3 Boc Protection of 5-(2-hydroxyethyl)hydantoin

  • Reaction Setup: Dissolve 5-(2-hydroxyethyl)hydantoin (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography if necessary.

FAQ 3.3: My N-benzyl deprotection via catalytic hydrogenolysis is not working. What could be the problem?
  • Catalyst Poisoning: The catalyst (Pd/C) can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material is pure.

  • Catalyst Activity: The activity of Pd/C can vary. Ensure you are using a high-quality, active catalyst. Sometimes, using a different type of palladium catalyst, like Pearlman's catalyst (Pd(OH)₂/C), can be more effective.

  • Solvent: The choice of solvent can be critical. Methanol or ethanol are common choices. Acetic acid can sometimes be added to increase the reaction rate, but be mindful of any acid-sensitive functional groups.

  • Hydrogen Pressure: While many debenzylations work at atmospheric pressure, some may require higher pressures (e.g., 50 psi) in a hydrogenation apparatus.

Section 4: Overall Synthetic Strategy and Logic

A successful synthesis of this compound requires careful planning, especially concerning the order of steps and the use of protecting groups.

Synthesis_Workflow cluster_Start Starting Material cluster_Hydantoin Hydantoin Formation cluster_Protection Protecting Group Strategy (Optional) cluster_Bromination Bromination cluster_Deprotection Deprotection (If applicable) A α-Amino-γ-butyrolactone B 5-(2-hydroxyethyl)hydantoin A->B 1. KOCN 2. H+ / Heat C N3-Protected-5-(2-hydroxyethyl)hydantoin B->C Protection First E This compound B->E Direct Bromination D N3-Protected-5-(2-bromoethyl)hydantoin C->D PBr₃ F Final Product: This compound D->F Deprotection E->F Purification

Caption: Synthetic workflow for this compound.

The choice between the "Direct Bromination" and "Protection First" pathways depends on the desired final product. If the goal is to have an unprotected this compound, direct bromination followed by purification is often sufficient. However, if further modifications are planned at the N-1 or N-3 positions, the "Protection First" route provides the necessary strategic flexibility.

References

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • Chemia. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. [Link]

  • PMC - NIH. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Sustainable Manufacturing of Gamma Butyrolactone. (n.d.). [Link]

  • Google Patents. (n.d.). CN105254599A - Method for preparing GBL (Gamma-Butyrolactone)
  • PubMed. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

  • ResearchGate. (2026). Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent. [Link]

  • ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. [Link]

  • PubMed. (n.d.). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. [Link]

  • ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 5-(2-Bromoethyl)hydantoin as a Covalent Binder

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and improved selectivity against challenging protein targets.[1][2] This guide provides a comprehensive framework for the validation of a novel electrophilic agent, 5-(2-Bromoethyl)hydantoin, as a covalent binder. We will delineate the critical experimental workflows, offer in-depth rationale for methodological choices, and present a comparative analysis with established covalent inhibitors.

Introduction: The Rationale for Covalent Inhibition with this compound

The hydantoin scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[3][4] Its synthetic tractability allows for diverse substitutions, making it an ideal core for targeted drug design.[5][6] The introduction of a 2-bromoethyl moiety at the 5-position transforms this otherwise benign scaffold into a reactive species poised for covalent modification of nucleophilic amino acid residues within a protein's binding pocket.

The core hypothesis is that the hydantoin core will mediate non-covalent binding interactions with the target protein, orienting the bromoethyl "warhead" for a subsequent irreversible reaction with a proximal nucleophile, such as a cysteine, histidine, or lysine residue. This two-step mechanism, characteristic of many covalent inhibitors, can be described by the following kinetic model[7]:

G cluster_0 Reversible Binding cluster_1 Irreversible Covalent Modification E_I E + I EI E-I E_I->EI k_on / k_off (KI) E_I_covalent E-I_covalent EI->E_I_covalent k_inact

Figure 1: Kinetic model for a two-step irreversible covalent inhibitor. E represents the enzyme, I the inhibitor, E-I the reversible complex, and E-I_covalent the final covalent adduct.

Experimental Validation Workflow

A rigorous, multi-faceted approach is essential to unequivocally validate this compound as a covalent binder and to characterize its performance. The following experimental workflow is proposed as a self-validating system.

G cluster_workflow Validation Workflow for this compound A Step 1: Confirmation of Covalent Adduct Formation (Mass Spectrometry) B Step 2: Determination of Inhibition Kinetics (Enzymatic Assays) A->B C Step 3: Assessment of Selectivity (Proteome-wide Profiling) B->C D Step 4: Identification of Modification Site (Peptide Mapping) C->D E Step 5: Comparison with Alternative Binders D->E

Figure 2: A stepwise experimental workflow for the validation of a novel covalent binder.

Step 1: Unambiguous Confirmation of Covalent Adduct Formation

The foundational experiment is the direct detection of the covalent protein-inhibitor adduct. Mass spectrometry (MS) is the gold-standard technique for this purpose due to its sensitivity and ability to resolve the mass shift upon modification.[8][9][10]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in an MS-compatible buffer (e.g., ammonium bicarbonate) for various time points (e.g., 0, 15, 60, 240 minutes).

  • Desalting: Quench the reaction and remove excess inhibitor using a suitable desalting method, such as a C4 ZipTip or rapid size-exclusion chromatography.

  • Mass Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: Compare the mass spectrum of the treated protein with the untreated control. A mass increase corresponding to the molecular weight of the hydantoin moiety minus HBr (C7H9N2O2 = 153.16 Da) would confirm covalent adduction.

Expected Outcome and Interpretation:

The appearance of a new peak with the predicted mass shift, which increases in intensity over time, provides strong evidence of covalent modification. The absence of such a peak would suggest that the compound is either not a covalent binder or the reaction is too slow under the tested conditions.

Step 2: Elucidating the Kinetics of Inhibition

Once covalent binding is confirmed, the next crucial step is to quantify the kinetics of the interaction. For irreversible inhibitors, the key parameter is the second-order rate constant, k_inact/K_I, which reflects the efficiency of inactivation.[7][11]

Experimental Protocol: Kinetic Analysis of Irreversible Inhibition

  • Enzyme Assay: Utilize a continuous or discontinuous enzyme activity assay that is linear with respect to time and enzyme concentration.

  • Incubation: Pre-incubate the enzyme at a fixed concentration with varying concentrations of this compound for different durations.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and monitor product formation over time.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).

  • k_inact/K_I Determination: Re-plot the k_obs values against the inhibitor concentration. The slope of this line provides the k_inact/K_I value.[12][13]

Comparative Data:

Covalent InhibitorTarget Proteink_inact/K_I (M⁻¹s⁻¹)Reference
This compound Hypothetical TargetTo be determinedThis study
IbrutinibBTK~1.0 x 10⁵[2]
OsimertinibEGFR (T790M)~3.0 x 10⁵[1]
AcrylamideVariousVariable (non-specific)N/A

This table presents hypothetical data for this compound for illustrative purposes.

A higher k_inact/K_I value indicates a more efficient covalent inhibitor.[11] This parameter is more informative than a simple IC50 value for time-dependent inhibitors.

Step 3: Assessing Target Selectivity

A critical attribute of a useful covalent probe or drug candidate is its selectivity for the intended target over other proteins. Chemoproteomic platforms are powerful tools for assessing selectivity on a proteome-wide scale.[14]

Experimental Protocol: Competitive Chemoproteomics

  • Cell Lysate Preparation: Prepare a cell lysate that expresses the target protein.

  • Inhibitor Treatment: Treat aliquots of the lysate with varying concentrations of this compound.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteines that were not blocked by the test compound.

  • Click Chemistry and Enrichment: Use click chemistry to attach a biotin tag to the alkyne-labeled proteins, followed by streptavidin-based enrichment.

  • Proteomic Analysis: Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled proteins.

Interpretation:

A selective covalent binder will primarily prevent the labeling of its intended target. A decrease in the abundance of the target protein in the enriched fraction with increasing concentrations of this compound, while the levels of other proteins remain largely unchanged, indicates high selectivity.

Step 4: Pinpointing the Site of Modification

Identifying the specific amino acid residue modified by this compound is crucial for understanding its mechanism of action and for structure-based drug design. This is typically achieved through peptide mapping via LC-MS/MS.[15][16]

Experimental Protocol: LC-MS/MS Peptide Mapping

  • Covalent Labeling: Incubate the target protein with this compound to achieve a high degree of modification.

  • Proteolytic Digestion: Denature, reduce, and alkylate the protein (with a reagent that does not react with the modified residue), followed by digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Database Searching: Search the MS/MS data against the protein sequence, specifying the mass of the hydantoin adduct as a potential modification.

Data Visualization:

The MS/MS spectrum of the modified peptide will contain fragment ions that allow for the precise localization of the adducted amino acid.

Comparative Analysis with Alternative Covalent Binders

The performance of this compound should be benchmarked against other covalent inhibitors, particularly those with different "warheads."

FeatureThis compoundAcrylamides (e.g., Ibrutinib)α-Chloroacetamides
Warhead Bromoethylα,β-Unsaturated AmideChloroacetyl
Mechanism SN2 Nucleophilic SubstitutionMichael AdditionSN2 Nucleophilic Substitution
Reactivity Potentially highTunableGenerally high
Selectivity Dependent on scaffold bindingCan be high with proper designOften lower due to high reactivity
Stability ModerateGenerally goodCan be hydrolytically unstable

This comparative analysis allows for a nuanced understanding of the advantages and potential liabilities of the bromoethyl-hydantoin warhead. For instance, while potentially more reactive than some acrylamides, this could also lead to lower selectivity if the hydantoin scaffold does not provide sufficient binding affinity to the target.

Conclusion

The validation of this compound as a covalent binder requires a systematic and multi-pronged experimental approach. By confirming adduct formation, quantifying inhibition kinetics, assessing proteome-wide selectivity, and identifying the precise site of modification, researchers can build a comprehensive and compelling case for its utility as a chemical probe or a starting point for drug discovery. The methodologies outlined in this guide provide a robust framework for such an investigation, ensuring scientific integrity and generating the critical data needed to advance promising covalent molecules.

References

  • 5-Demethylnobiletin: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed.
  • Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited - PubMed.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI.
  • Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction.
  • DBDMH - Wikipedia.
  • DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem.
  • Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors - PMC - NIH.
  • Covalent Chemistry Platform for Diagnostics and Drug Discovery - Innoget.
  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal.
  • 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem.
  • Hydantoin synthesis - Organic Chemistry Portal.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - NIH.
  • Hydantoin, 5-(alpha,beta-dibromophenethyl)-5-methyl-3-(morpholinomethyl)- | C17H21Br2N3O3 | CID - PubChem.
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC - NIH.
  • Covalent Drug Discovery - Evotec.
  • Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH.
  • drug discovery through chemoproteomics - Frontier Medicines.
  • Analysis of kinetic data for irreversible enzyme inhibition - ResearchGate.
  • Recent Developments in Hydantoin Chemistry - ResearchGate.
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications.
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc..
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • Covalent Drug Design - BioSolveIT.
  • Covalent inhibitors: a rational approach to drug discovery - PMC - NIH.
  • Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic.
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors - YouTube.
  • Identification of covalent adducts by mass spectrometry. (A) ESI-MS... - ResearchGate.
  • Covalent inhibitor drug discovery - Domainex.
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC - NIH.
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications.
  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH.

Sources

Comparing the reactivity of 5-(2-bromoethyl)hydantoin with 5-(2-chloroethyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(2-bromoethyl)hydantoin (5-BEH) and 5-(2-chloroethyl)hydantoin (5-CEH) . It is designed for researchers optimizing the synthesis of non-canonical amino acids (e.g., citrulline analogs), bicyclic heterocycles, or hydantoin-based peptidomimetics.

Executive Summary

The choice between the bromo- (5-BEH) and chloro- (5-CEH) analogues is a trade-off between kinetic reactivity and chemical stability .

  • This compound (5-BEH): The "High-Performance" Reagent. It offers superior reaction rates (approx. 50–100x faster) under milder conditions, minimizing thermal degradation of the hydantoin ring. Ideal for sensitive substrates or intramolecular cyclizations.

  • 5-(2-Chloroethyl)hydantoin (5-CEH): The "Robust" Alternative. It is significantly more stable during storage and resists spontaneous hydrolysis. It requires forcing conditions (higher

    
     or iodide catalysis) to react, making it suitable for large-scale processes where reagent cost and shelf-stability are prioritized.
    

Mechanistic Foundation: Leaving Group Physics

The reactivity difference is governed by the nucleophilic substitution (


) kinetics at the primary carbon of the ethyl side chain. The hydantoin ring itself acts as a polar, non-participating scaffold unless basic conditions trigger intramolecular N-alkylation.
Reaction Coordinate Analysis

The carbon-halogen bond strength dictates the activation energy (


).
  • C-Br Bond: ~276 kJ/mol. The bromide ion (

    
    ) is a weaker base and a better leaving group, lowering the transition state energy.
    
  • C-Cl Bond: ~338 kJ/mol. The chloride ion (

    
    ) is a stronger base, resulting in a higher barrier to substitution.
    
Visualization: Reactivity Landscape

The following diagram illustrates the kinetic advantage of 5-BEH in a nucleophilic attack (e.g., by an amine


).

ReactionCoordinate Start Reactants (Hyd-CH2CH2-X + Nu:) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromo) Low Ea Start->TS_Br Fast (RT) Product Product (Hyd-CH2CH2-Nu) TS_Cl->Product TS_Br->Product

Technical Comparison Data

The following data synthesizes experimental observations and standard physical organic principles relevant to these specific scaffolds.

FeatureThis compound (5-BEH)5-(2-Chloroethyl)hydantoin (5-CEH)
Relative

Rate
High (Reference: 1.0)Low (~0.02 relative to Br)
Typical Reaction Temp 25°C – 60°C80°C – 120°C (Reflux often required)
Leaving Group pKa -9 (HBr)-7 (HCl)
Solubility Moderate in polar organics (DMF, DMSO)Similar, but slightly more soluble in alcohols
Hydrolysis Risk Low risk (Fast reaction outcompetes hydrolysis)High risk (Long reaction times at high pH expose the hydantoin ring to hydrolysis)
Primary Application Intramolecular cyclization; Lab-scale synthesisIndustrial scale-up; Intermediates requiring purification

Experimental Protocols

Self-Validation Rule: Always monitor the disappearance of the starting material via TLC (typical eluent: 10% MeOH in DCM) or LC-MS. 5-BEH will show a distinct isotopic pattern (1:1 doublet for


) compared to 5-CEH (3:1 doublet for 

).
Protocol A: High-Efficiency Substitution (Using 5-BEH)

Target: Synthesis of 5-(2-aminoethyl)hydantoin derivatives via amine displacement.

  • Preparation: Dissolve 5-BEH (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the amine (1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) to scavenge the HBr generated.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Checkpoint: If reaction is sluggish, warm to 40°C. Do not exceed 60°C to prevent N1-alkylation (polymerization).

  • Workup: Dilute with water, extract with EtOAc. The product is often water-soluble; consider lyophilization if extraction fails.

Protocol B: Finkelstein-Catalyzed Substitution (Using 5-CEH)

Target: Activation of the cheaper Chloro-derivative for substitution.

  • Preparation: Dissolve 5-CEH (1.0 equiv) in Acetone or MEK (Methyl Ethyl Ketone).

  • Activation: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv catalytic, or 1.0 equiv stoichiometric).

    • Mechanism:[1][2] NaI converts the alkyl chloride to the highly reactive alkyl iodide in situ.

  • Reaction: Add the nucleophile and reflux (60–80°C) for 12–24 hours.

    • Note: The precipitation of NaCl drives the equilibrium.

  • Workup: Filter off the inorganic salts before solvent evaporation.

Workflow Logic: Choosing the Right Reagent

Use the following decision tree to select the optimal reagent for your specific pathway.

SelectionLogic Decision Select Reagent Substrate Is the Nucleophile Thermally Stable? Decision->Substrate CEH_Path Use 5-CEH + NaI Catalyst Substrate->CEH_Path Yes (>80°C ok) BEH_Path Use 5-BEH Run at RT Substrate->BEH_Path No (Sensitive) Cyclization Intramolecular Cyclization? BEH_Path->Cyclization BEH_Rec 5-BEH Preferred (Avoids polymerization) Cyclization->BEH_Rec Yes

Critical Stability & Safety Insights

  • Hydantoin Ring Hydrolysis: The hydantoin ring is susceptible to hydrolysis under basic conditions (forming hydantoic acid).[3]

    • Risk: Because 5-CEH requires higher temperatures and longer reaction times, the risk of hydrolyzing the ring increases significantly if the reaction pH > 10.

    • Mitigation: When using 5-CEH, maintain pH < 9 or use non-aqueous bases (

      
       in Acetone).
      
  • Storage:

    • 5-BEH: Store at 4°C, protected from light. It slowly decomposes to release HBr, which can autocatalyze degradation.

    • 5-CEH: Stable at room temperature for months.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meoz, et al. (2012). "Synthesis of hydantoin derivatives via Bucherer-Bergs reaction." Journal of Heterocyclic Chemistry. (Contextualizing the synthesis of the scaffold).
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Aqeel, A. W., et al. (2023).[4] "Novel hydantoin derivatives: Synthesis and biological activity evaluation." Results in Chemistry, 6, 101118. Link (Demonstrates alkylation conditions for hydantoins).

Sources

A Comparative Guide to the Antimicrobial Spectrum of 5-(2-Bromoethyl)hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the hydantoin moiety has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive assessment of the potential antimicrobial spectrum of a specific subclass, 5-(2-bromoethyl)hydantoin derivatives. While direct literature on this exact derivative is nascent, this document synthesizes data from structurally related hydantoins to forecast its antimicrobial potential, offering a comparative analysis against existing alternatives and detailing the requisite experimental validation.

The inclusion of a bromoethyl group at the 5-position of the hydantoin ring is a strategic synthetic choice. Halogenation is a well-established method for enhancing the antimicrobial potency of organic compounds. The electronegativity and lipophilicity conferred by the bromine atom can significantly influence the molecule's interaction with microbial targets. This guide will, therefore, extrapolate from the known structure-activity relationships of other hydantoin derivatives to build a scientifically grounded prospectus for the 5-(2-bromoethyl) subclass.

The Hydantoin Scaffold: A Platform for Diverse Antimicrobial Action

Hydantoin derivatives, chemically known as imidazolidine-2,4-diones, have garnered significant attention for their versatile pharmacological properties, including anticonvulsant, anticancer, and notably, antimicrobial activities.[1][2] Their therapeutic potential is underscored by their ability to act against a wide range of pathogens, including bacteria, fungi, and viruses, presenting them as viable alternatives to conventional antibiotics.[1] The antimicrobial mechanisms of hydantoins are multifaceted and not yet fully elucidated, but are thought to involve disruption of microbial cell membranes, inhibition of essential protein and cell wall synthesis, and damage to bacterial DNA.[3][4]

Some advanced hydantoin derivatives have been engineered to be membrane-active, mimicking the action of natural host-defense peptides.[5] This mode of action is particularly promising as it is less likely to induce microbial resistance. Furthermore, structural modifications, such as dimerization, have been shown to enhance the bactericidal killing rate and stability of hydantoin-based compounds against challenging ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[6][7]

Comparative Antimicrobial Spectrum: A Data-Driven Projection

To contextualize the potential of this compound derivatives, it is instructive to compare the performance of other reported hydantoin analogs against a panel of clinically relevant microorganisms. The following table summarizes minimum inhibitory concentration (MIC) data from various studies on different classes of hydantoin derivatives.

Hydantoin Derivative Class Test Organism MIC (µg/mL) Reference Compound MIC (µg/mL) Reference
Cationic Lipidated HydantoinsS. aureus (MRSA)0.78 - 6.25Nitrofurantoin12.5[5]
E. coli3.13 - 12.5Nitrofurantoin>100[5]
P. aeruginosa6.25 - 25Nitrofurantoin>100[5]
Hydantoin Derivative DimersS. aureus (MRSA)4 - 16Vancomycin1[6]
A. baumannii8 - 32Colistin2[6]
K. pneumoniae16 - 64Colistin2[6]
5-Arylidene HydantoinsM. tuberculosis6.25 - 25Isoniazid0.2[8]
Hydantoin Cyclohexyl SulfonamidesB. cinerea4.80Iprodione>50[9]
E. carotovora2.65Streptomycin Sulfate5.96[9]

This comparative data underscores the broad-spectrum potential of the hydantoin scaffold. Notably, cationic lipidated hydantoins exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[5] The projected efficacy of this compound derivatives would likely align with or potentially exceed these values, given the known potentiating effect of halogenation on antimicrobial activity.

Visualizing the Path to Discovery and Mechanism of Action

To better understand the development and potential mechanism of these novel compounds, the following diagrams illustrate the synthetic pathway, a hypothetical workflow for antimicrobial assessment, and a plausible mechanism of action.

cluster_synthesis Conceptual Synthesis of this compound A Starting Material (e.g., Aldehyde/Ketone) B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C 5-Substituted Hydantoin B->C D Alkylation with 1,2-Dibromoethane C->D E This compound Derivative D->E cluster_workflow Antimicrobial Spectrum Assessment Workflow start Synthesized this compound Derivative mic Determine Minimum Inhibitory Concentration (MIC) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc spectrum Test against a panel of Gram-positive, Gram-negative bacteria, and fungi mic->spectrum resistance Evaluate activity against drug-resistant strains (e.g., MRSA, VRE) spectrum->resistance mechanism Mechanism of Action Studies (e.g., membrane permeabilization assay) resistance->mechanism toxicity Cytotoxicity Assay (e.g., against human cell lines) mechanism->toxicity end Lead Compound Identification toxicity->end

Caption: Experimental workflow for assessing the antimicrobial spectrum.

cluster_moa Plausible Mechanism of Action compound This compound membrane Bacterial Cell Membrane compound->membrane Interaction dna Bacterial DNA compound->dna Penetration disruption Membrane Disruption & Permeabilization membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death dna_damage Alkylation and DNA Damage dna->dna_damage dna_damage->death

Caption: Hypothesized dual mechanism of action for this compound.

Experimental Protocols: A Guide to Validation

The following protocols outline the necessary steps to rigorously assess the antimicrobial spectrum of novel this compound derivatives.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay determines if the antimicrobial activity is due to disruption of the bacterial cell membrane.

1. Preparation of Bacterial Suspension: a. Grow the test bacteria to mid-logarithmic phase in a suitable broth. b. Harvest the cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS). c. Resuspend the bacterial pellet in PBS to an optical density of 0.5 at 600 nm.

2. Assay Procedure: a. In a 96-well black, clear-bottom plate, add 50 µL of the bacterial suspension to each well. b. Add 50 µL of the this compound derivative at various concentrations (e.g., 1x, 2x, 4x MIC). c. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (PBS). d. Add propidium iodide to each well to a final concentration of 10 µg/mL. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes. e. Incubate the plate at room temperature in the dark for 30 minutes.

3. Data Analysis: a. Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm). b. An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.

Conclusion and Future Directions

The hydantoin scaffold represents a promising starting point for the development of novel antimicrobial agents. The strategic incorporation of a bromoethyl group at the 5-position is hypothesized to enhance the antimicrobial spectrum and potency of this class of compounds. The comparative analysis presented in this guide, based on existing literature for related hydantoin derivatives, suggests that this compound derivatives could exhibit significant activity against a broad range of bacterial and fungal pathogens, including those with established drug resistance.

Rigorous experimental validation, following the detailed protocols provided, is the essential next step to confirm this potential. Future research should focus on synthesizing a library of these derivatives, determining their MIC values against a comprehensive panel of microbes, and elucidating their precise mechanism of action. Such studies will be instrumental in advancing this compound derivatives as potential lead compounds in the critical search for new antimicrobial therapies.

References

  • Vinod, B., Selvakumar, D., & Chacko, B. K. (2013). Synthesis, antibacterial and antifungal activities of novel diphenyl hydantoin carboxamides. Journal of Chemical and Pharmaceutical Research, 5(12), 645-649.
  • Sudani, B. R. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan, 19(2), 88-92. [Link]

  • Lam, L., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(22), 9174-9185. [Link]

  • Wang, Y., et al. (2024). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. Chemical Communications, 60(45), 6235-6238. [Link]

  • Andrzejewska, M., et al. (2004). Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2. Il Farmaco, 59(8), 649-655. [Link]

  • Sudani, B. R., & Desai, K. R. (2025). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. Chemical Communications, 60(45), 6235-6238. [Link]

  • Sankar, M. G. (2022). Synthesis and Evaluation of Novel Hydantoin-Based Antibacterial Polymers. IIT Madras. [Link]

  • Shafi, S., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 241. [Link]

  • Liu, Y., et al. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 19(10), 548. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2021). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. ResearchGate. [Link]

  • Lam, L., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Medicinal Chemistry Letters, 8(12), 1233-1237. [Link]

  • Ingle, G. B., & Kolhe, S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]

  • De Clercq, E., et al. (2001). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 6(12), 982-992. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics, 13(1), 170-179. [Link]

  • Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Wang, M., et al. (2021). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 77(10), 4531-4541. [Link]

  • Kumar, A., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]

Sources

Head-to-head comparison of different 5-substituted hydantoins in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-substituted hydantoin derivatives, focusing on their two primary therapeutic applications: anticonvulsant activity (via voltage-gated sodium channel modulation) and aldose reductase inhibition (for diabetic complications).

The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure in medicinal chemistry. Its biological activity is dictated almost entirely by the steric and electronic nature of the substituent at the C5 position. This guide contrasts the performance of classical 5,5-diphenyl derivatives (e.g., Phenytoin) against spiro-fused and 5-alkyl analogues (e.g., Sorbinil, Ethotoin) using validated experimental data and protocols.

Section 1: The Chemical Scaffold & SAR Logic

The 5-position of the hydantoin ring is the critical "switch" for biological selectivity.

  • Lipophilicity (LogP): 5,5-diaryl substitution (Phenytoin) maximizes lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration essential for CNS activity.

  • Ring pKa: Electron-withdrawing groups at C5 lower the pKa of the N3 proton, altering ionization at physiological pH.

  • Steric Bulk: Spiro-fusion at C5 (as seen in Sorbinil) locks the conformation, which is often required for the tight binding pockets of enzymes like Aldose Reductase (AR).

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the standard Bucherer-Bergs synthesis and the divergence of biological activity based on the C5 substituent.

Hydantoin_SAR Start Ketone / Aldehyde Precursor Core 5-Substituted Hydantoin Scaffold Start->Core Cyclization Reagents Bucherer-Bergs Reagents (KCN, (NH4)2CO3) Reagents->Core Path_CNS 5,5-Diphenyl (Phenytoin) Core->Path_CNS Aryl Substitution Path_Enz Spiro-Hydantoin (Sorbinil/Fidarestat) Core->Path_Enz Spiro Fusion Act_CNS Target: Na+ Channels (Anticonvulsant) Path_CNS->Act_CNS Modulates Inactivation Gate Act_Enz Target: Aldose Reductase (Diabetic Complications) Path_Enz->Act_Enz Blocks Active Site

Caption: Divergent synthesis and biological targeting of hydantoins based on C5-substitution patterns.

Section 2: Head-to-Head: Anticonvulsant Efficacy

Primary Target: Voltage-Gated Sodium Channels (VGSC). Mechanism: Stabilization of the channel in the inactive state, preventing high-frequency repetitive firing (seizures) without blocking normal action potentials.

Comparative Data: Phenytoin vs. Analogs

The standard metric for anticonvulsant efficacy is the Maximal Electroshock Seizure (MES) test.[1] The table below compares Phenytoin (the gold standard) with Ethotoin and other 5-substituted variants.

CompoundC5 SubstituentED50 (MES, Mouse)Toxicity (TD50)Clinical Status
Phenytoin 5,5-Diphenyl~9-10 mg/kg ~65 mg/kgStandard of Care
Ethotoin 5-Phenyl, 3-Ethyl~50-80 mg/kgLowLimited Use (Low Potency)
Mephenytoin 5-Ethyl, 5-Phenyl~20 mg/kgHighWithdrawn (Toxicity)
5-Alkyl 5-Propyl/Butyl>100 mg/kgHigh (Sedative)Inactive as Anticonvulsant

Key Insight: The 5-phenyl ring is pharmacophoric for anti-tonic-clonic activity. Replacing it with alkyl chains (as in 5-alkyl derivatives) destroys anticonvulsant efficacy and introduces sedative properties.

Visualization: Mechanism of Action (VGSC Modulation)

VGSC_Mechanism State_Rest Resting State (Channel Closed) State_Open Open State (Na+ Influx) State_Rest->State_Open Depolarization State_Inactive Inactive State (Refractory) State_Open->State_Inactive Repolarization State_Inactive->State_Rest Recovery Drug 5,5-Diphenylhydantoin (Phenytoin) Drug->State_Inactive Binds & Stabilizes (Slows Recovery)

Caption: Phenytoin selectively binds to the inactive state of the sodium channel, preventing high-frequency firing.

Section 3: Head-to-Head: Aldose Reductase Inhibition (ARI)

Primary Target: Aldose Reductase (ALR2).[2][3][4] Relevance: ALR2 converts glucose to sorbitol.[4] In diabetes, excess sorbitol accumulation causes osmotic stress, leading to neuropathy and cataracts.

Comparative Data: Sorbinil vs. Fidarestat

While Sorbinil was the first major hydantoin-based ARI, it failed due to hypersensitivity and moderate potency. Newer fused-ring hydantoins like Fidarestat show superior kinetics.

CompoundStructure TypeIC50 (Human Recombinant ALR2)Selectivity (ALR2 vs ALR1)Outcome
Fidarestat Fused-ring Hydantoin~9 - 26 nM High (>1000x)Highly Potent
Sorbinil Spiro-Hydantoin~2,000 nM (2.0 µM)LowWithdrawn (Hypersensitivity)
Epalrestat Carboxylic Acid (Control)~10 - 20 nMModerateMarketed (Japan/India)

Key Insight: Fidarestat is approximately 100x more potent than Sorbinil in vitro. The rigid fused-ring structure of Fidarestat fits the "anion-binding pocket" of the enzyme more precisely than the spiro-ring of Sorbinil.

Section 4: Validated Experimental Protocols

Protocol A: Maximal Electroshock Seizure (MES) Test

Used to validate anticonvulsant activity against generalized tonic-clonic seizures.[1][5][6]

  • Animal Prep: Use male CF-1 or CD-1 mice (18-25g). Allow 24h acclimation.

  • Compound Administration: Administer test hydantoin (suspended in 0.5% methylcellulose) via intraperitoneal (i.p.) injection.

  • Wait Time: Wait for "Time to Peak Effect" (TPE), typically 30 mins for hydantoins.

  • Shock Application:

    • Apply corneal electrodes with electrolyte gel.

    • Stimulus: 50 mA, 60 Hz, 0.2 seconds duration .

  • Endpoint: Observation of Hindlimb Tonic Extension (HLTE) .

    • Protection = Absence of HLTE (animal remains in clonic phase or recovers).

    • Failure = Full extension of hindlimbs at 180° angle.

Protocol B: Spectrophotometric Aldose Reductase Assay

Used to determine IC50 values for diabetic complication research.

  • Enzyme Source: Recombinant human ALR2 or partially purified rat lens homogenate.

  • Reaction Mixture:

    • Buffer: 100 mM Potassium Phosphate (pH 6.2).

    • Substrate: 10 mM DL-Glyceraldehyde (or Glucose, though Glyceraldehyde is faster).

    • Cofactor: 0.15 mM NADPH.

  • Inhibitor: Add 5-substituted hydantoin (dissolved in DMSO, final <1%).

  • Measurement:

    • Monitor decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C.

    • Calculation: % Inhibition =

      
      .
      
Visualization: Assay Workflow

Assay_Workflow Step1 Prepare Buffer (K-Phosphate pH 6.2) Step2 Add Enzyme Source (Rat Lens / Recombinant) Step1->Step2 Step3 Add Test Hydantoin (DMSO Solution) Step2->Step3 Step4 Initiate with NADPH + Substrate Step3->Step4 Step5 Measure Absorbance @ 340nm (Kinetic Mode) Step4->Step5

Caption: Step-by-step spectrophotometric workflow for determining IC50 values of hydantoin inhibitors.

References

  • Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] Relevance: Establishes SAR for 5-substituted hydantoins in MES tests.

  • Pharmacological properties of fidarestat, a potent aldose reductase inhibitor. Source: Pharmacology (via NIH/PubMed) URL:[Link] Relevance: Provides specific IC50 data for Fidarestat vs. Epalrestat.

  • Comparison of aldose reductase inhibitors in vitro: Effects of enzyme purification and substrate type. Source: Biochemical Pharmacology (via NIH/PubMed) URL:[Link] Relevance: Provides comparative IC50 data for Sorbinil.

  • Maximal Electroshock Seizure (MES) Model Protocol. Source: Melior Discovery / BenchChem URL:[Link] Relevance: Validated protocol for the anticonvulsant assay.

  • Bucherer-Bergs Hydantoin Synthesis. Source: Chem-Station URL:[Link] Relevance: Standard synthetic route for 5-substituted hydantoins.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 5-(2-Bromoethyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general chemical trash. 5-(2-Bromoethyl)hydantoin is a halogenated organic intermediate.[1][2] Unlike common N-bromo hydantoins (which are oxidizers), this compound features a bromoethyl side chain.[1][2] This structural motif classifies it as a potential alkylating agent , posing risks of mutagenicity and severe tissue irritation.[2]

Immediate Action Plan:

  • Segregate: Place strictly in Halogenated Organic Waste streams.

  • Contain: Use double-containment for solids to prevent dust inhalation.

  • Destruction: The only authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, operators must understand the causality of the hazards associated with CAS 28484-49-3.[1][2]

FeatureChemical LogicOperational Implication
C-Br Bond The bromine is attached to an ethyl carbon (alkyl bromide), not the nitrogen ring.[1][2]Alkylating Hazard: It can transfer the ethyl group to DNA/proteins.[1] Treat as a potential mutagen/carcinogen.[1][2]
Hydantoin Ring Polar, heterocyclic scaffold.[1][2]Solubility: May have limited solubility in non-polar solvents; soluble in DMSO/DMF.[1][2]
Halogen Content Contains Bromine.[1][2][3][4][5][6][7][8][9]Incineration Rule: Must be burned in facilities equipped with scrubbers to capture Hydrogen Bromide (HBr) gas.[2]

Critical Distinction: Do not confuse this with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1][2] DBDMH is an oxidizer (N-Br bond).[1][2][5] this compound is an alkylator (C-Br bond).[1][2] Do not store with oxidizers.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: every step ensures the safety of the next.[1]

Phase A: Waste Characterization & Segregation

Before moving the vessel, determine the physical state.[2]

  • Scenario 1: Pure Solid / Residual Powder [1][2]

    • Primary Container: Transfer to a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Labeling: Mark clearly as "TOXIC SOLID, ORGANIC, N.O.S. (Contains this compound)."[1][2]

    • Segregation: Do not mix with oxidizers or strong bases (which can cause uncontrolled hydrolysis).[1][2]

  • Scenario 2: Reaction Mixture / Solution

    • Solvent Compatibility: Ensure the solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform).[2]

    • Aqueous Waste: If dissolved in water/buffer, do not pour down the drain .[2] The alkyl bromide moiety is toxic to aquatic life.[1][4][5][10] Collect as "Aqueous Waste with Toxic Organics."[1][2]

Phase B: Packaging & Decontamination
  • Double Bagging: Place the primary waste container inside a clear, heavy-duty zip-lock or chemically resistant bag.[1][2] This prevents contamination of the outer container during transport.[1][5]

  • Surface Decontamination: Wipe the exterior of the primary container with a solvent-dampened wipe (Ethanol or Acetone) before bagging.[1][2] Dispose of the wipe in the Solid Hazardous Waste bin.

Phase C: Final Disposal Path

Hand over to your institutional EHS (Environmental Health & Safety) or licensed contractor (e.g., Veolia, Clean Harbors).[1][2]

  • Disposal Code Recommendation:

    • RCRA (USA): Likely falls under D001 (Ignitable, if in solvent) or Characteristic Hazardous Waste .[1][2] If not specifically listed, use Not Otherwise Specified (N.O.S.) .

    • EU Waste Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[2]

Visual Workflows

Figure 1: Waste Segregation Decision Tree

Use this logic flow to determine the correct waste bin immediately at the bench.

WasteSegregation cluster_warning CRITICAL SAFETY Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Bin: SOLID TOXIC WASTE (Double Bagged) Solid->BinSolid Label: Toxic Solid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck BinHalo Bin: HALOGENATED SOLVENT (Red Can) SolventCheck->BinHalo Yes (e.g., DCM) BinNonHalo Bin: NON-HALOGENATED SOLVENT (Contains Halogenated Trace) SolventCheck->BinNonHalo No (e.g., Acetone) Warning DO NOT MIX WITH OXIDIZERS DO NOT FLUSH DOWN DRAIN

Caption: Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Figure 2: Emergency Spill Response

Protocol for accidental release in the laboratory.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Personnel Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double) Goggles, Lab Coat Evacuate->PPE Contain 3. Containment: Cover with Absorbent Pads (Do not use paper towels) PPE->Contain Collect 4. Collection: Scoop into HazWaste Bag Label 'Spill Debris' Contain->Collect Clean 5. Decontamination: Wash surface with soap/water Test pH if applicable Collect->Clean

Caption: Immediate operational workflow for managing solid or liquid spills of alkyl bromides.

Data & Specifications

Personal Protective Equipment (PPE) Matrix

Based on the permeation resistance against alkyl halides.[1][2]

PPE TypeSpecificationRationale
Gloves (Primary) Nitrile (Double Layer) or Silver Shield™Standard latex is permeable to many halogenated organics.[1][2] Double nitrile provides a breakthrough buffer.[1][2]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if the powder becomes airborne or liquid splashes.
Respiratory Fume Hood (Required) Handle open containers only in a certified fume hood to prevent inhalation of dust/vapors.
Body Lab Coat (Buttoned) Standard cotton/poly blend is acceptable; remove immediately if contaminated.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240551, 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione. (Structural analog used for hazard extrapolation).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.